molecular formula C14H19O6P B1669631 Crotoxyphos CAS No. 7700-17-6

Crotoxyphos

Cat. No.: B1669631
CAS No.: 7700-17-6
M. Wt: 314.27 g/mol
InChI Key: XXXSILNSXNPGKG-ZHACJKMWSA-N
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Description

Crotoxyphos is a carboxylic ester. It is functionally related to a benzyl alcohol.
Crotoxyfos is a synthetic carboxylic ester compound and organophosphate acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a clear or light straw-colored liquid with a mild ester odor, and exposure occurs by inhalation, ingestion, or contact.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylethyl (E)-3-dimethoxyphosphoryloxybut-2-enoate
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InChI

InChI=1S/C14H19O6P/c1-11(20-21(16,17-3)18-4)10-14(15)19-12(2)13-8-6-5-7-9-13/h5-10,12H,1-4H3/b11-10+
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InChI Key

XXXSILNSXNPGKG-ZHACJKMWSA-N
Source PubChem
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Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)C=C(C)OP(=O)(OC)OC
Source PubChem
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Isomeric SMILES

CC(C1=CC=CC=C1)OC(=O)/C=C(\C)/OP(=O)(OC)OC
Source PubChem
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Molecular Formula

C14H19O6P
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DSSTOX Substance ID

DTXSID6037514
Record name Crotoxyphos
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Molecular Weight

314.27 g/mol
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Physical Description

Pale straw-colored liquid; [Merck Index]
Record name Crotoxyphos
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Boiling Point

135 °C @ 0.03 MM HG
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Solubility

0.1%; SLIGHTLY SOL IN KEROSENE, SATURATED HYDROCARBONS; SOL IN ACETONE, CHLOROFORM, ETHANOL, HIGHLY CHLORINATED HYDROCARBONS, 0.1% in water at room temperature, SOL IN PROPAN-2-OL, XYLENE
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Density

1.19 @ 25 °C, DENSITY: 1.2 @ 15 °C/15 °C
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Vapor Pressure

0.000014 [mmHg], 1.4X10-5 mm Hg @ 20 °C
Record name Crotoxyphos
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Color/Form

LIGHT STRAW-COLORED LIQ, Clear liquid

CAS No.

7700-17-6, 326-12-5
Record name Crotoxyphos
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Record name Crotoxyfos [BAN]
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Record name Crotoxyphos
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Record name CROTOXYPHOS
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Organic Solvent Solubility of Crotoxyphos

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the chemical properties and solubility profile of crotoxyphos, an organophosphate insecticide. Designed for researchers, scientists, and professionals in drug development and environmental science, this document synthesizes key data with practical insights to facilitate its use in a laboratory setting.

Introduction to Crotoxyphos: A Molecule of Dual Nature

Crotoxyphos, systematically known as rac-(1R)-1-phenylethyl (2E)-3-[(dimethoxyphosphoryl)oxy]but-2-enoate, is a contact and stomach poison primarily used as an ectoparasiticide in veterinary medicine.[1][2] As an organophosphate, its mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[1][2] The efficacy of its application, its environmental fate, and its formulation into commercial products are all fundamentally governed by its chemical and physical properties, most notably its solubility in various media. Understanding these characteristics is paramount for developing stable formulations, predicting environmental distribution, and designing effective toxicological studies.

The crotoxyphos molecule possesses a fascinating structural duality. It contains a nonpolar aromatic ring (the phenylethyl group) and more polar functionalities, including ester and phosphate groups. This amphiphilic nature dictates its interactions with solvents and is the key to understanding its solubility profile.

Core Chemical and Physical Properties

The technical grade of crotoxyphos is typically a colorless to light straw-colored liquid with a mild, ester-like odor.[1][3] It is a complex substance from a stereochemical perspective, exhibiting both geometric (E/Z) isomerism at the double bond and stereoisomerism due to a chiral center at the 1-phenylethyl group.[1][4] Consequently, technical crotoxyphos is a racemic mixture of isomers.[1][4]

A summary of its key physicochemical properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 7700-17-6[1][2][3][5][6]
Molecular Formula C₁₄H₁₉O₆P[1][2][3][5]
Molecular Weight 314.27 g/mol [1][2][3][5]
IUPAC Name rac-(1R)-1-phenylethyl (2E)-3-[(dimethoxyphosphoryl)oxy]but-2-enoate[1]
Appearance Colorless to pale yellow/light straw-colored liquid[1][3][5][6]
Odor Mild ester odor[3][7]
Boiling Point 135 °C at 0.03 mmHg[3][5][6][7]
Density ~1.198 g/cm³ at 25 °C[3][5][6][7]
Refractive Index ~1.4988 at 25 °C[3][5][6]
Vapor Pressure 1.4 x 10⁻⁵ mmHg at 20 °C[3][7]
Water Solubility ~1000 mg/L (0.1 g/L) at 20-25 °C[1][3][5][6]

Solubility Profile in Organic Solvents

The solubility of a compound is a critical parameter for its formulation, extraction, and purification. The guiding principle for predicting solubility is the adage "like dissolves like," which refers to the polarity of the solute and the solvent.

G cluster_solute Solute: Crotoxyphos Crotoxyphos Crotoxyphos (Amphiphilic Nature) Polar_Groups Polar Moieties (Phosphate, Ester) Crotoxyphos->Polar_Groups has Nonpolar_Groups Nonpolar Moieties (Phenyl Ring, Alkyl Chain) Crotoxyphos->Nonpolar_Groups has Polar_Solvent Polar Solvents (e.g., Ethanol, Acetone) Polar_Groups->Polar_Solvent High Affinity (Strong Interaction) Nonpolar_Solvent Nonpolar Solvents (e.g., Kerosene, Hexane) Polar_Groups->Nonpolar_Solvent Low Affinity (Weak Interaction) Nonpolar_Groups->Polar_Solvent Low Affinity (Weak Interaction) Nonpolar_Groups->Nonpolar_Solvent High Affinity (Strong Interaction)

Caption: The "Like Dissolves Like" principle applied to Crotoxyphos.

Mechanistic Insights into Solubility

Crotoxyphos's structure allows it to interact favorably with a range of solvents.

  • Polar Interactions: The oxygen atoms in the phosphate (P=O) and ester (C=O) groups are electronegative, creating dipoles and allowing for hydrogen bonding and strong dipole-dipole interactions with polar solvents.

  • Nonpolar Interactions: The phenyl ring and alkyl portions of the molecule are nonpolar and lipophilic, interacting well with nonpolar solvents through London dispersion forces.

This dual character explains why crotoxyphos is soluble in moderately polar to polar solvents that can interact with its polar groups, but also shows some solubility in less polar environments. Its slight solubility in saturated hydrocarbons (nonpolar) is due to the nonpolar parts of the molecule, while its high solubility in solvents like acetone and ethanol is driven by the favorable interactions with its polar functional groups.[3][5][7]

Qualitative Solubility Data

While precise quantitative solubility data (e.g., in g/100 mL) at specified temperatures is not extensively documented in publicly available literature, a consistent qualitative profile has been established. Commercial reference standards are commonly prepared in solvents like acetone and methanol, indicating high solubility.[8][9]

Solvent ClassExample SolventsSolubility of CrotoxyphosSource(s)
Polar Aprotic AcetoneSoluble[3][5][7]
Polar Protic Ethanol, Propan-2-olSoluble[3][5][7]
Chlorinated Chloroform, Chlorinated HydrocarbonsSoluble[3][5][6]
Aromatic XyleneSoluble[3][7]
Nonpolar (Aliphatic) Kerosene, Saturated HydrocarbonsSlightly Soluble[3][5][7]

Note on Stability: Crotoxyphos is stable in hydrocarbon solvents but is susceptible to hydrolysis, especially under alkaline conditions.[3] In an aqueous solution at 38°C, 50% is hydrolyzed in 35 hours at pH 9, while it is more stable at pH 1 (87 hours for 50% hydrolysis).[3] This is a critical consideration when selecting co-solvents or in formulation development.

Field-Proven Protocol: Determining Solubility via the Shake-Flask Method

For obtaining precise, quantitative solubility data, the shake-flask method is a robust and widely accepted technique.[7] This protocol outlines the necessary steps for determining the equilibrium solubility of crotoxyphos in a given organic solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add excess Crotoxyphos to solvent B 2. Seal vial A->B C 3. Agitate at constant temperature (e.g., 24h) B->C D 4. Allow solid to settle C->D E 5. Centrifuge D->E F 6. Filter supernatant (PTFE 0.22 µm filter) E->F G 7. Prepare dilutions of the filtrate F->G H 8. Analyze by HPLC G->H I 9. Quantify against a standard curve H->I

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

Objective: To determine the solubility of crotoxyphos in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • Crotoxyphos (analytical standard)

  • Solvent of interest (HPLC grade)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of crotoxyphos to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

    • Add a known volume of the organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course study can determine the minimum time required.

  • Phase Separation:

    • After equilibration, remove the vial and let it stand at the same constant temperature to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vial at a moderate speed.

    • Carefully draw the supernatant (the saturated solution) into a syringe.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any remaining particulates that could interfere with the analysis.[7]

  • Quantification:

    • Prepare a series of accurate dilutions of the clear filtrate using the same solvent.

    • Prepare a multi-point calibration curve using standard solutions of crotoxyphos of known concentrations.

    • Analyze the diluted filtrate samples and the calibration standards by HPLC.

    • Calculate the concentration of crotoxyphos in the filtrate by interpolating its response from the calibration curve.

  • Data Reporting:

    • Calculate the original solubility, accounting for the dilution factors.

    • Report the solubility in standard units, such as g/L or mg/mL, specifying the solvent and the temperature at which the measurement was made.

This self-validating protocol, grounded in the standard shake-flask method, ensures the generation of reliable and reproducible solubility data, which is essential for any subsequent research or development activities.

Conclusion

Crotoxyphos is an organophosphate with a distinct physicochemical profile characterized by its amphiphilic nature. This structure results in high solubility in polar organic solvents like alcohols and ketones, and slight solubility in nonpolar hydrocarbons. While extensive quantitative solubility data is sparse in the literature, its solubility characteristics can be reliably predicted based on the "like dissolves like" principle and confirmed experimentally using standard methods such as the shake-flask protocol detailed herein. This guide provides the foundational knowledge and practical methodologies required for scientists to confidently handle and formulate crotoxyphos in a research and development context.

References

  • University of Hertfordshire. Crotoxyphos (Ref: ENT 24717). AERU. [Link]

  • National Center for Biotechnology Information. Crotoxyphos | C14H19O6P | CID 5371578. PubChem. [Link]

  • University of Hertfordshire. Crotoxyphos (Ref: ENT 24717). [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of Crotoxyphos Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereoisomerism in Crotoxyphos

Crotoxyphos, a potent organophosphate insecticide, serves as a critical tool in veterinary medicine for the control of various ectoparasites on livestock.[1] Its efficacy is intrinsically linked to its molecular structure. Crotoxyphos is a chiral molecule that also contains a carbon-carbon double bond within its crotonate moiety, giving rise to both geometric (cis/trans or E/Z) and optical isomers.[2] The technical-grade material is typically a mixture of these isomers.[3] Understanding the distinct synthesis, structural characteristics, and biological activities of each isomer is paramount for optimizing its application, ensuring target efficacy, and minimizing off-target toxicity. This guide provides a comprehensive overview of the synthetic pathways to crotoxyphos isomers and the analytical methodologies required for their definitive structural elucidation.

Section 1: Strategic Synthesis of Crotoxyphos Isomers

The synthesis of Crotoxyphos isomers is centered around the esterification of a phosphorylated alcohol intermediate with a derivative of crotonic acid. The stereochemistry of the final product is dictated by the geometry of the crotonate precursor and the reaction conditions employed.

Synthesis of Key Intermediates

The synthetic route commences with the preparation of two key precursors: dimethyl phosphorochloridate and 1-phenylethanol.

1.1.1 Dimethyl Phosphorochloridate:

This reagent is typically synthesized by the reaction of phosphorus oxychloride with methanol. Careful control of stoichiometry and temperature is crucial to maximize the yield of the desired dichloridate and minimize the formation of trimethyl phosphate.

1.1.2 1-Phenylethanol:

This chiral alcohol can be prepared by the reduction of acetophenone. For the synthesis of specific enantiomers of Crotoxyphos, an enantioselective reduction or resolution of racemic 1-phenylethanol is necessary.

The Perkow Reaction Pathway

A common and effective method for the synthesis of vinyl phosphates like Crotoxyphos is the Perkow reaction. This reaction involves the reaction of a trialkyl phosphite with an α-halo ketone. In the context of Crotoxyphos, this would involve the reaction of trimethyl phosphite with a suitably substituted α-haloketone. However, a more direct and widely cited approach involves the reaction of dimethyl phosphorochloridate with an enolate intermediate.

Stereoselective Synthesis of (E)- and (Z)-Crotoxyphos

The geometric isomers of Crotoxyphos, (E)-Crotoxyphos (trans) and (Z)-Crotoxyphos (cis), are synthesized by the reaction of the sodium salt of ethyl acetoacetate with dimethyl phosphorochloridate, followed by esterification with 1-phenylethanol. The stereoselectivity of the initial phosphorylation step is key to obtaining the desired isomer.

1.3.1 Synthesis of (E)-Crotoxyphos (trans-isomer):

The synthesis of the predominantly trans isomer involves the reaction of dimethyl phosphorochloridate with the enolate of α-methylbenzyl acetoacetate.

Experimental Protocol: Synthesis of (E)-Crotoxyphos

  • Preparation of the Enolate: To a stirred solution of α-methylbenzyl acetoacetate in an aprotic solvent such as toluene, add a strong base like sodium hydride at 0 °C. Allow the reaction to stir for 1 hour to ensure complete formation of the enolate.

  • Phosphorylation: Slowly add a solution of dimethyl phosphorochloridate in the same solvent to the enolate solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure (E)-Crotoxyphos.

1.3.2 Synthesis of (Z)-Crotoxyphos (cis-isomer):

The synthesis of the cis isomer can be more challenging and may require the use of specific starting materials or reaction conditions that favor the formation of the (Z)-isomer. Isomerization of the more stable (E)-isomer to the (Z)-isomer can also be achieved under specific photochemical conditions, although this is often not a preparatively useful method. A synthetic strategy starting from the cis-isomer of crotonic acid or its derivatives would be the most direct approach.

Conceptual Synthetic Protocol for (Z)-Crotoxyphos

  • Preparation of (Z)-Crotonyl Chloride: Start with (Z)-crotonic acid and convert it to the corresponding acid chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride.

  • Phosphorylation and Esterification: The synthesis would then proceed through a pathway analogous to the trans-isomer, where the key is the stereochemical integrity of the cis-double bond throughout the reaction sequence.

Diagram of the General Synthetic Pathway for Crotoxyphos:

Synthesis_Pathway cluster_intermediates Intermediate Synthesis cluster_reaction Main Reaction Dimethyl_Phosphite Dimethyl Phosphite Phosphorylation Phosphorylation Dimethyl_Phosphite->Phosphorylation 1_Phenylethanol 1-Phenylethanol 1_Phenylethanol->Phosphorylation Crotonyl_Chloride (E)- or (Z)-Crotonyl Chloride Esterification Esterification Crotonyl_Chloride->Esterification Phosphorylated_Intermediate Phosphorylated_Intermediate Phosphorylation->Phosphorylated_Intermediate dimethoxyphosphinyl phenylethyl alcohol Crotoxyphos_Isomers Crotoxyphos_Isomers Esterification->Crotoxyphos_Isomers (E)- and (Z)-Crotoxyphos Phosphorylated_Intermediate->Esterification caption General Synthetic Scheme for Crotoxyphos Isomers Elucidation_Workflow Crude_Mixture Crude Isomer Mixture Separation Chromatographic Separation (HPLC or GC) Crude_Mixture->Separation Isomer_1 Isolated Isomer 1 (e.g., trans) Separation->Isomer_1 Isomer_2 Isolated Isomer 2 (e.g., cis) Separation->Isomer_2 NMR_1 NMR Spectroscopy (¹H, ¹³C) Isomer_1->NMR_1 MS_1 Mass Spectrometry (HRMS) Isomer_1->MS_1 NMR_2 NMR Spectroscopy (¹H, ¹³C) Isomer_2->NMR_2 MS_2 Mass Spectrometry (HRMS) Isomer_2->MS_2 Structure_1 Definitive Structure 1 NMR_1->Structure_1 MS_1->Structure_1 Structure_2 Definitive Structure 2 NMR_2->Structure_2 MS_2->Structure_2 caption Workflow for the Separation and Structural Elucidation of Crotoxyphos Isomers

Sources

Toxicological profile of Crotoxyphos in non-target organisms

Author: BenchChem Technical Support Team. Date: February 2026

TOXICOLOGICAL PROFILE OF CROTOXYPHOS IN NON-TARGET ORGANISMS

Executive Summary

Crotoxyphos (Ciodrin) is an organophosphate (OP) insecticide historically utilized for ectoparasite control on livestock. While effective against target arthropods, its toxicological footprint extends significantly to non-target organisms. This guide provides a rigorous technical analysis of its mechanism of action, species-specific toxicity endpoints, and environmental fate.

Key Risk Profile:

  • Mechanism: Irreversible inhibition of acetylcholinesterase (AChE) via phosphorylation of the serine hydroxyl group in the enzyme's active site.

  • Aquatic Risk: Classified as Highly Toxic to freshwater fish (

    
     mg/L).
    
  • Mammalian Risk: High acute oral toxicity (Rat

    
     mg/kg).
    
  • Environmental Fate: Rapid hydrolysis in aqueous environments, yielding dimethyl phosphate and

    
    -methylbenzyl 3-hydroxycrotonate.
    

Chemical Characterization & Mechanism of Action

Chemical Identity:

  • IUPAC Name: 1-phenylethyl (E)-3-(dimethoxyphosphoryloxy)but-2-enoate

  • CAS Number: 7700-17-6

  • Stereochemistry: Crotoxyphos possesses a chiral center at the

    
    -methylbenzyl group and a double bond in the crotonate moiety, leading to enantiomeric and geometric isomerism. Research indicates stereoselective toxicity, with the (+)-enantiomer often exhibiting higher potency against AChE in specific non-target invertebrates like Daphnia magna.
    
Mechanism of Action: AChE Inhibition

The primary mode of action is the phosphorylation of the serine residue within the esteratic site of AChE. This prevents the hydrolysis of the neurotransmitter acetylcholine (ACh), leading to cholinergic crisis, tetany, and respiratory failure.

Diagram 1: Cholinergic Signaling & Inhibition Pathway

AChE_Inhibition ACh Acetylcholine (ACh) Synapse Synaptic Cleft ACh->Synapse Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis (Normal) Receptor Post-Synaptic Receptor Synapse->Receptor Binding Signal Nerve Impulse Transmission Receptor->Signal Activation AChE->Signal Termination (Normal) Block Phosphorylated Enzyme (Inactive) AChE->Block Inhibition Crotoxyphos Crotoxyphos (Inhibitor) Crotoxyphos->AChE Phosphorylation Block->Signal Continuous Stimulation (Cholinergic Crisis)

Figure 1: Mechanism of organophosphate toxicity showing the interruption of ACh hydrolysis.

Toxicological Profile: Non-Target Organisms

The following data consolidates acute toxicity endpoints. Note the high sensitivity of aquatic species and mammals.

Quantitative Toxicity Data
Organism GroupSpeciesEndpointValueToxicity ClassificationReference
Freshwater Fish Lepomis macrochirus (Bluegill)24h

0.94 mg/LHighly ToxicUSGS Handbook
Freshwater Fish Oncorhynchus mykiss (Rainbow Trout)24h

1.20 mg/LModerately/Highly ToxicUSGS Handbook
Invertebrates Pteronarcys (Stonefly)24h

0.25 mg/LVery Highly ToxicUSGS Handbook
Mammals Rattus norvegicus (Rat)Oral

38.4 - 53 mg/kgHighly ToxicRTECS / PubChem
Mammals Mus musculus (Mouse)Oral

39.8 mg/kgHighly ToxicRTECS
Pollinators Apis mellifera (Honey Bee)Contact

< 2

g/bee *
Highly ToxicInferred (OP Class)

*Note: While specific Crotoxyphos bee data is rare in modern databases, OPs as a class are universally categorized as highly toxic to bees.

Comparative Sensitivity Analysis
  • Aquatic Invertebrates: Stoneflies and other benthic invertebrates show extreme sensitivity (

    
     mg/L), serving as early indicators of contamination.
    
  • Fish: Bluegill sunfish appear slightly more sensitive than Rainbow trout, likely due to differences in metabolic activation or uptake rates at different water temperatures.

  • Mammals: The steep dose-response curve in rodents suggests a narrow margin of safety, relevant for non-target wildlife (e.g., small mammals scavenging in treated agricultural zones).

Environmental Fate & Degradation[3]

Crotoxyphos is relatively unstable in the environment, which mitigates its long-term chronic risk but does not negate acute risks immediately following application.

Primary Degradation Pathway: Hydrolysis. The ester linkage is susceptible to hydrolytic cleavage, particularly in alkaline conditions. The primary metabolites are Dimethyl phosphate and


-methylbenzyl 3-hydroxycrotonate .

Diagram 2: Environmental Degradation Pathway

Degradation_Pathway Parent Crotoxyphos Process Hydrolysis (pH > 7 or Enzymatic) Parent->Process Met1 Dimethyl Phosphate Process->Met1 Met2 alpha-methylbenzyl 3-hydroxycrotonate Process->Met2 Fate Mineralization / Microbial Utilization Met1->Fate Met2->Fate

Figure 2: Hydrolytic cleavage of Crotoxyphos into primary metabolites.

Experimental Protocols

To validate toxicological effects or monitor environmental residues, the following protocols are recommended. These emphasize self-validating controls.

Protocol A: Modified Ellman Assay for AChE Inhibition

Purpose: Quantify the biological impact of Crotoxyphos on non-target tissue (e.g., fish brain or invertebrate homogenate).

  • Tissue Preparation:

    • Dissect brain tissue on ice (

      
      C).
      
    • Homogenize in 0.1M phosphate buffer (pH 8.0) containing 0.1% Triton X-100.

    • Centrifuge at 10,000 x g for 10 min; collect supernatant.

  • Incubation:

    • Control: 100

      
      L Supernatant + 10 
      
      
      
      L Buffer.
    • Treatment: 100

      
      L Supernatant + 10 
      
      
      
      L Crotoxyphos standard (varying concentrations).
    • Incubate at

      
      C for 10 minutes.
      
  • Reaction:

    • Add 100

      
      L DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).
      
    • Add 20

      
      L Acetylthiocholine iodide (Substrate).
      
  • Measurement:

    • Monitor absorbance at 412 nm kinetically for 5 minutes.

    • Validation: The Control slope must be linear (

      
      ). If Control activity < 10% of historical baseline, discard sample.
      
Protocol B: Acute Fish Toxicity Test (Based on OECD 203)

Purpose: Determine


 for regulatory risk assessment.[1]

Diagram 3: Toxicity Assay Workflow

Workflow Start Acclimatization (7 Days, Flow-through) Dosing Exposure Setup (5 Conc. + Control) Start->Dosing Monitor Monitoring (0, 24, 48, 72, 96h) - Mortality - Behavior (Loss of Equilibrium) Dosing->Monitor Validation QC Check: Control Mortality < 10%? Monitor->Validation Analysis Probit Analysis Calculate LC50 Validation->Start No (Repeat) Validation->Analysis Yes

Figure 3: Step-by-step workflow for determining acute aquatic toxicity.

Step-by-Step Methodology:

  • System: Static or semi-static renewal system (renewal every 24h to maintain Crotoxyphos levels due to hydrolysis).

  • Conditions: Temperature

    
    C (Warm water) or 
    
    
    
    C (Cold water); Photoperiod 16L:8D.
  • Concentrations: Geometric series (e.g., 0.1, 0.32, 1.0, 3.2, 10 mg/L).

  • Endpoint: Mortality defined as lack of opercular movement and failure to respond to tactile stimuli.

References

  • USGS. (n.d.). Handbook of Acute Toxicity of Chemicals to Fish and Aquatic Invertebrates. United States Geological Survey.[2]

  • PubChem. (2023). Crotoxyphos Compound Summary. National Library of Medicine.

  • Liu, W., et al. (2005). Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos. Environmental Toxicology and Chemistry.

  • Haz-Map. (2023). Crotoxyphos Information Profile. Occupational Health Database.

  • Getzin, L.W., & Rosefield, I. (1968). Organophosphorus Pesticide Degradation by Heat-Labile Substances in Soil. Journal of Agricultural and Food Chemistry.

Sources

Technical Grade Crotoxyphos: Physicochemical Characterization and Stability Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity[1][2]

Crotoxyphos (CAS 7700-17-6) is an organophosphate acetylcholinesterase (AChE) inhibitor belonging to the enol phosphate class.[1][2] Historically utilized as an ectoparasiticide (trade name Ciodrin), its current relevance in drug development lies in its structural complexity—specifically its chirality and geometric isomerism—which serves as a model for studying stereoselective enzyme kinetics and hydrolytic stability in toxicological assays.

Technical grade Crotoxyphos is rarely a single isomer; it exists as a mixture of geometric isomers (E/Z) and enantiomers due to the chiral center at the


-methylbenzyl group.[1][2] Researchers must account for this heterogeneity, as the (

)-enantiomer often exhibits superior AChE inhibitory potency compared to its (

) counterpart.[1][2][3]
Molecular Specifications
ParameterTechnical Specification
IUPAC Name 1-phenylethyl (E)-3-(dimethoxyphosphoryloxy)but-2-enoate
Common Name Crotoxyphos
CAS Number 7700-17-6
Molecular Formula

Molecular Weight 314.27 g/mol
SMILES COP(=O)(OC)O/C(C)=C/C(=O)OC(C)C1=CC=CC=C1
Chirality 1 Chiral center (

-methylbenzyl); Technical grade is racemic.[1][2][4][5][6]

Physicochemical Data Matrix

The following data aggregates experimentally verified properties essential for formulation and analytical method development.

PropertyValueContext/Implication
Physical State Light straw-colored liquidPure standard is colorless; yellowing indicates oxidation.[1][2]
Boiling Point 135°C @ 0.03 mmHgCritical: Decomposes at atmospheric pressure.[1][2] Do not distill without high vacuum.[1][2]
Density 1.19 – 1.20 g/mL @ 25°CDenser than water; sinks in aqueous extraction phases.[1][2]
Vapor Pressure

mmHg @ 25°C
Low volatility; inhalation risk is primarily via aerosol, not vapor.[1][2]
Refractive Index

Useful for quick purity checks of bulk technical material.[1][2]
Solubility (Water) ~1 g/L (0.1%) @ 20°CLow aqueous solubility necessitates organic co-solvents (e.g., DMSO, Acetone) for bioassays.[2]
Solubility (Organic) MiscibleSoluble in acetone, chloroform, ethanol, xylene.[2][7] Slightly soluble in kerosene.[1][2][7]
Log

3.3 (Calculated)Lipophilic; readily crosses biological membranes and adsorbs to organic matter.[1][2]

Chemical Stability & Degradation Kinetics[1][2][8]

Understanding the hydrolysis of Crotoxyphos is vital for storage and metabolic modeling.[1][2] Unlike simple phosphates, Crotoxyphos contains two hydrolyzable ester linkages: the phosphate ester (P-O-vinyl) and the carboxylate ester (benzyl ester).[1][2]

Hydrolysis Pathway

Research indicates that degradation often proceeds via the hydrolysis of the benzyl ester moiety first, followed by the breakdown of the phosphate group.[2] This process is pH-dependent, accelerating significantly in alkaline environments.[1][2]

  • Acidic (pH 1):

    
     hours[1][2][7]
    
  • Alkaline (pH 9):

    
     hours[1][2][7]
    

The following diagram illustrates the primary degradation pathway, highlighting the cleavage of the benzyl ester to yield the intermediate acid.[2]

Crotoxyphos_Degradation Crotoxyphos Crotoxyphos (Parent) Intermediate 3-(dimethoxyphosphoryloxy) crotonic acid Crotoxyphos->Intermediate Hydrolysis 1: Carboxyl Ester Cleavage (pH dependent) Phenylethanol 1-Phenylethanol (Leaving Group) Crotoxyphos->Phenylethanol DM_Phosphate Dimethyl Phosphate Intermediate->DM_Phosphate Hydrolysis 2: P-O-Vinyl Cleavage Acetoacetate Acetoacetic Acid Derivatives Intermediate->Acetoacetate

Figure 1: Primary hydrolytic degradation pathway of Crotoxyphos via benzyl ester cleavage.[1][2]

Analytical Methodologies

For drug development applications requiring precise quantification, High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard.[1][2] Gas Chromatography (GC) carries a risk of thermal decomposition due to the molecule's heat sensitivity.[1][2]

Protocol: Reverse-Phase HPLC Quantification

This protocol is designed to be self-validating by including an internal standard check.[1][2]

Objective: Quantify Crotoxyphos in technical grade samples or stability matrices.

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][2]

    • Water (Milli-Q or equivalent, acidified with 0.1% Formic Acid to suppress hydrolysis).[1][2]

    • Internal Standard (IS): Triphenyl phosphate (TPP) - chosen for structural similarity and stability.[1][2]

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).[1][2]

    • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (0.1% Formic Acid).[1][2]

    • Flow Rate: 1.0 mL/min.[1][2]

    • Detection: UV @ 254 nm (targets the phenyl ring).[1][2]

    • Temperature: 25°C.

  • Sample Preparation Workflow:

    • Stock: Dissolve 10 mg Technical Crotoxyphos in 10 mL Acetonitrile.

    • Working Standard: Dilute Stock to 50 µg/mL. Add IS to final concentration of 20 µg/mL.[1][2]

    • Filter: Pass through 0.22 µm PTFE filter (Nylon filters may bind the active).[1][2]

  • System Suitability (Self-Validation):

    • Inject the standard 5 times.[1][2]

    • Requirement: Relative Standard Deviation (RSD) of peak area ratios (Analyte/IS) must be < 2.0%.

    • Resolution: Ensure baseline separation between the E and Z isomers if the column resolves them (often seen as a doublet).

Analytical_Workflow Sample Technical Sample (Liquid) Dissolution Dissolution (Acetonitrile) Sample->Dissolution IS_Add Add Internal Std (Triphenyl Phosphate) Dissolution->IS_Add Filter Filtration (0.22 µm PTFE) IS_Add->Filter HPLC HPLC-UV (C18, 254nm) Filter->HPLC Data Data Analysis (Peak Area Ratio) HPLC->Data

Figure 2: Step-by-step analytical workflow for Crotoxyphos quantification.

Biological Interaction Mechanism

Crotoxyphos exerts its biological effect via the irreversible phosphorylation of the serine hydroxyl group within the active site of acetylcholinesterase (AChE).[2]

Mechanism of Action[2][9][10]
  • Binding: The Crotoxyphos molecule enters the AChE gorge.[1][2]

  • Phosphorylation: The nucleophilic serine hydroxyl attacks the phosphorus atom.[1][2]

  • Leaving Group Release: The enol crotonate moiety (1-phenylethyl 3-oxobutanoate enol) is cleaved.[1][2]

  • Inhibition: The enzyme is now phosphorylated (inhibited) and cannot degrade acetylcholine, leading to cholinergic crisis.[1][2]

Note on Stereoselectivity: The (+)-isomer of Crotoxyphos has been shown to be up to 11-fold more potent against certain AChE variants than the (-)-isomer [1].[1][2][3][8][9] This necessitates chiral separation if precise toxicological profiling is required.[1][2]

AChE_Mechanism Enzyme Active AChE (Serine-OH) Complex Michaelis Complex (Reversible) Enzyme->Complex + Crotoxyphos Transition Transition State (Phosphorylation) Complex->Transition Inhibited Phosphorylated AChE (Irreversible) Transition->Inhibited Leaving Leaving Group (Enol Crotonate) Transition->Leaving

Figure 3: Kinetic mechanism of Acetylcholinesterase inhibition by Crotoxyphos.

Handling & Safety Protocol

Warning: Crotoxyphos is a potent cholinesterase inhibitor.[1][2][5][9]

  • LD50 (Oral, Rat): ~74–110 mg/kg.[1][2][5]

  • Skin Absorption: High risk due to lipophilicity (LogP 3.3).[1][2]

Storage Protocol:

  • Temperature: Store at 4°C for short term; -20°C for long term.

  • Atmosphere: Store under Argon or Nitrogen.[1][2] The compound is moisture-sensitive (hydrolysis) and susceptible to oxidation (yellowing).[1][2]

  • Container: Glass or Teflon. Avoid PVC or low-density polyethylene, as the compound may leach or adsorb.[1][2]

References

  • Liu, W., Gan, J., Schlenk, D., & Jury, W. A. (2005).[1][2] Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos.[2][8][9] Environmental Toxicology and Chemistry, 24(7), 1546–1552.[1][2] Link

  • PubChem.[1][2] (n.d.). Crotoxyphos Compound Summary. National Center for Biotechnology Information.[1][2] Link

  • Konrad, J. G., & Chesters, G. (1969).[1][2] Degradation in soils of Ciodrin, an organophosphate insecticide.[1][2][7] Journal of Agricultural and Food Chemistry, 17(2), 226–230.[1][2][7] Link[1][2]

  • US EPA.[1][2] (n.d.). Substance Registry Services: Crotoxyphos.[1][2][5] Link[1][2]

Sources

Technical Monograph: Crotoxyphos (CAS 7700-17-6) in Toxicological & Environmental Research

[1]

Executive Summary

Crotoxyphos (Dimethyl phosphate of

12reference standard11

This guide outlines the physicochemical profile of Crotoxyphos and details rigorous experimental protocols for its application in enzymatic kinetics and environmental fate studies.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

Crotoxyphos presents unique challenges in research due to its isomeric forms. Commercial standards are often mixtures of the E- and Z-isomers, and the molecule contains a chiral center at the

Table 1: Vital Statistics and Properties
ParameterData
CAS Number 7700-17-6
IUPAC Name 1-phenylethyl (E)-3-(dimethoxyphosphoryloxy)but-2-enoate
Molecular Formula

Molecular Weight 314.27 g/mol
Physical State Straw-colored liquid (Tech grade)
Solubility Soluble in acetone, ethanol, chlorinated hydrocarbons; slightly soluble in water (~1 g/L)
Vapor Pressure

mmHg at 20°C
Partition Coefficient (

)
3.61 (Lipophilic – indicates potential for bioaccumulation)
Stability Hydrolyzes rapidly in alkaline media; stable in hydrocarbon solvents.[1][2][3][4][5]

Mechanism of Action: AChE Inhibition Kinetics[1]

The primary research application of Crotoxyphos involves its interaction with acetylcholinesterase (AChE).[2][6] Unlike simple OPs, the bulky


Mechanistic Pathway

The inhibition follows a bimolecular reaction where the serine hydroxyl group in the AChE active site attacks the phosphorus atom of Crotoxyphos, releasing the leaving group (enolate).

AChE_InhibitionAChEFree AChE(Active)ComplexMichaelis Complex[E-I]AChE->Complex+ CrotCrotCrotoxyphos(Inhibitor)Crot->ComplexInhibitedPhosphorylated AChE(Inhibited)Complex->InhibitedPhosphorylation (kp)LeavingLeaving Group(Enolate)Complex->LeavingAgedAged Enzyme(Irreversible)Inhibited->AgedDealkylation(Aging)ReactivatedReactivated AChEInhibited->Reactivated+ Oxime (e.g., 2-PAM)Nucleophilic AttackReactivated->AChE

Figure 1: Kinetic pathway of AChE inhibition by Crotoxyphos, including aging and oxime-mediated reactivation.[1][7]

Protocol: Determination of Bimolecular Inhibition Constant ( )

Objective: Quantify the potency of Crotoxyphos against human recombinant AChE (hrAChE) or electric eel AChE.[1]

Reagents:

  • Phosphate Buffer (0.1 M, pH 8.0)[1]

  • DTNB (Ellman’s Reagent): 10 mM stock[1]

  • Acetylthiocholine iodide (ATCh): 75 mM stock[1]

  • Crotoxyphos Standard: Diluted in isopropanol (final solvent conc <1%)[1]

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute AChE in phosphate buffer to achieve an activity of 0.05 units/mL.

  • Incubation: In a 96-well microplate, mix 150 µL of enzyme solution with 10 µL of Crotoxyphos at varying concentrations (

    
     to 
    
    
    M).
  • Time-Course: Incubate for fixed intervals (

    
     = 1, 5, 10, 20 min) at 25°C.
    
  • Substrate Addition: Add 20 µL of DTNB/ATCh mixture (1:1 ratio) to stop the inhibition reaction and start the substrate hydrolysis.

  • Measurement: Monitor absorbance at 412 nm immediately for 5 minutes.

  • Calculation: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    ).[1] Calculate
    
    
    using:
    
    
    [1]

Critical Control: Due to Crotoxyphos's lipophilicity, ensure glass-coated or solvent-resistant plates are used to prevent adsorption of the inhibitor to plastic walls.

Research Application: Environmental Fate & Hydrolysis[1][12]

Crotoxyphos is an ester and is highly susceptible to alkaline hydrolysis. Research in this domain focuses on determining half-lives (

1
Degradation Workflow

This workflow validates the stability of the compound in aqueous systems, critical for environmental impact assessments.

Hydrolysis_WorkflowPrepBuffer Preparation(pH 4, 7, 9)SpikeSpike Crotoxyphos(10 µg/mL)Prep->SpikeIncubateIncubation(25°C, Dark)Spike->IncubateSampleAliquot Sampling(t = 0, 1, 2, 4, 8, 24 h)Incubate->SampleTime intervalsQuenchAcid Quench / Extraction(Dichloromethane)Sample->QuenchStop HydrolysisAnalyzeGC-MS AnalysisQuench->Analyze

Figure 2: Workflow for determining pH-dependent hydrolysis kinetics.

Protocol: Hydrolysis Kinetics
  • Buffer Setup: Prepare sterile buffers at pH 4.0 (Acetate), 7.0 (Phosphate), and 9.0 (Borate).[1]

  • Spiking: Fortify buffers with Crotoxyphos to a concentration of 10 mg/L. Note: Use a co-solvent like acetonitrile (<1% v/v) to ensure solubility.

  • Sampling: Maintain at 25°C ± 0.1°C in the dark. Remove 5 mL aliquots at designated time points.

  • Extraction: Immediately extract aliquots with 5 mL dichloromethane (DCM). The organic phase extraction stops the aqueous hydrolysis.

  • Analysis: Inject the DCM extract into GC-MS (see Section 5).

  • Data Analysis: Degradation follows first-order kinetics.

    
    
    
    
    [1]

Analytical Methodology: Detection in Complex Matrices

For metabolic stability or residue analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard due to Crotoxyphos's volatility.[1]

Validated GC-MS Parameters
  • Instrument: Agilent 7890B/5977A (or equivalent).

  • Column: HP-5MS UI (30 m

    
     0.25 mm 
    
    
    0.25 µm).[1]
  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 70°C (hold 1 min)

    • Ramp 1: 25°C/min to 150°C

    • Ramp 2: 10°C/min to 280°C (hold 5 min)

  • MS Source: Electron Impact (EI), 70 eV.[1]

  • SIM Mode Ions:

    • Quantifier: m/z 127 (Benzyl moiety)[1]

    • Qualifiers: m/z 105, 193[1]

Sample Preparation (QuEChERS Adaptation)

For biological tissues or soil:

  • Homogenize 10 g sample.

  • Add 10 mL Acetonitrile + 1% Acetic Acid.

  • Vortex 1 min.

  • Salting Out: Add 4g

    
     + 1g NaCl. Shake vigorously.
    
  • Centrifuge 3000 rpm for 5 min.

  • Cleanup: Transfer supernatant to dSPE tube (PSA + C18) to remove lipids/sugars.[1]

  • Analyze supernatant via GC-MS.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5371578, Crotoxyphos. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (1998). Status of Pesticides in Registration, Reregistration, and Special Review.[1][6] EPA 738-R-98-002.[1][6] Retrieved from [Link][1]

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.[1] Biochemical Pharmacology, 7(2), 88-95.[1] (Foundational protocol adapted for Section 3.2).

  • University of Hertfordshire (2023). Pesticide Properties DataBase (PPDB): Crotoxyphos.[1] Retrieved from [Link][1]

Methodological & Application

Application Note: High-Integrity Analysis of Crotoxyphos via PTV-GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Crotoxyphos (C₁₄H₁₉O₆P) is an organophosphate insecticide used for ectoparasite control in livestock. While effective, its analysis presents a significant challenge due to thermal instability and polarity , which often lead to on-column degradation and poor reproducibility in standard hot-splitless injection systems. This protocol details a robust method for the quantification of Crotoxyphos in food matrices using QuEChERS extraction coupled with PTV-GC-MS . By utilizing a "cold" injection technique, we minimize thermal breakdown at the inlet, ensuring high recovery and linear response.

Introduction & Scientific Rationale

The Thermal Degradation Trap

Standard GC methods often employ a Split/Splitless injector maintained isothermally at 250°C–280°C. For thermally labile organophosphates like Crotoxyphos, this "flash vaporization" can catalyze the cleavage of the phosphate ester bond before the analyte even reaches the column. This results in:

  • Non-linear calibration curves (saturation of active sites).

  • Ghost peaks (degradation products eluting earlier).

  • Poor sensitivity (loss of intact molecular ion).

The PTV Solution

To circumvent this, this protocol utilizes a Programmable Temperature Vaporizing (PTV) inlet in solvent-vent or cold-splitless mode. The sample is introduced at a low temperature (e.g., 70°C), allowing the solvent to vent or the analyte to focus on the liner without thermal shock. The inlet is then rapidly heated to transfer the analyte to the column, significantly preserving molecular integrity.

Experimental Workflow

Materials & Reagents[1]
  • Analytical Standard: Crotoxyphos (CAS 7700-17-6), >98% purity.

  • Internal Standard (IS): Triphenyl phosphate (TPP) or Diazinon-d10.

  • Solvents: Acetonitrile (LC-MS grade), Acetone, Hexane.

  • QuEChERS Kit: EN 15662 buffering (Citrate) with dispersive SPE (PSA + C18).

  • Column: Low-polarity 5% phenyl-arylene phase (e.g., Agilent DB-5ms UI or Thermo TG-5SilMS), 30 m × 0.25 mm × 0.25 µm.

Sample Preparation (QuEChERS)

Note: This workflow is optimized for high-water content matrices (e.g., fruits, vegetables).

  • Homogenization: Comminute 1 kg of sample; weigh 10.0 g into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL Acetonitrile (MeCN) and 100 µL of Internal Standard solution. Shake vigorously for 1 min.

  • Salting Out: Add QuEChERS salts (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate). Shake for 1 min. Centrifuge at 3000 RCF for 5 min.

  • Cleanup (d-SPE): Transfer 1 mL of supernatant to a d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine).

    • Tip: For fatty matrices, add 25 mg C18. For pigmented samples, add 7.5 mg Graphitized Carbon Black (GCB).

  • Final Spin: Vortex and centrifuge at 5000 RCF for 5 min. Transfer supernatant to a GC vial.

Instrumental Parameters (GC-MS)[1][2][3][4][5][6][7]

PTV Inlet Program (Critical)
  • Mode: PTV Solvent Vent (or Cold Splitless)

  • Liner: Deactivated Sintered Glass or Baffled Liner (Must be highly inert).

  • Injection Volume: 2 µL

  • Temperature Ramp:

    • Initial: 70°C (Hold 0.5 min during injection)

    • Ramp: 600°C/min to 280°C

    • Transfer Hold: 3 min

  • Purge Flow: 50 mL/min at 2.0 min.

GC Oven Program
  • Carrier Gas: Helium, Constant Flow 1.2 mL/min.

  • Gradient:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 25°C/min to 180°C

    • Ramp 2: 5°C/min to 280°C (Hold 5 min)

    • Total Run Time: ~26 mins.

Mass Spectrometer (EI Mode)
  • Source Temp: 230°C (Keep lower to prevent source degradation).

  • Quad Temp: 150°C.

  • Acquisition: SIM (Selected Ion Monitoring) for maximum sensitivity.

AnalyteRT (min)*Quant Ion (m/z)Qual Ion 1 (m/z)Qual Ion 2 (m/z)
Crotoxyphos 14.2127 105193
Triphenyl Phosphate (IS) 18.5326 32577
  • Note: Retention times (RT) will vary based on column trimming and flow rates. Always run a neat standard first.

  • Mechanistic Insight: The m/z 127 ion corresponds to the dimethyl phosphate moiety

    
    , while m/z 105  is the stable 
    
    
    
    -methylbenzyl cation.

Workflow Visualization

Crotoxyphos_Workflow cluster_Instrument Instrumental Analysis (PTV-GC-MS) Sample Homogenized Sample (10g) Extract Extraction + 10mL MeCN + QuEChERS Salts Sample->Extract Centrifuge1 Centrifuge 3000 RCF, 5 min Extract->Centrifuge1 Aliquot Supernatant Aliquot (1 mL) Centrifuge1->Aliquot dSPE d-SPE Cleanup (PSA + MgSO4) Aliquot->dSPE Centrifuge2 Centrifuge 5000 RCF, 5 min dSPE->Centrifuge2 PTV PTV Injection Start: 70°C -> Ramp: 280°C (Prevents Degradation) Centrifuge2->PTV Transfer to Vial Separation GC Separation DB-5ms UI Column PTV->Separation Detection MS Detection (SIM) Quant: m/z 127 Qual: m/z 105 Separation->Detection Data Data Analysis Quantification vs. Matrix-Matched Std Detection->Data

Caption: Step-by-step workflow for Crotoxyphos analysis, highlighting the critical PTV injection step to preserve analyte integrity.

Method Validation & Quality Control

To ensure the "Trustworthiness" of your data, the following validation steps are mandatory:

  • Matrix-Matched Calibration:

    • Why: Organophosphates suffer from "matrix-induced chromatographic enhancement." Pure solvent standards will yield lower responses than samples, leading to overestimation of residues.

    • Protocol: Prepare blank matrix extracts (post-cleanup) and spike them with Crotoxyphos standards at 10, 20, 50, 100, 200, and 500 ppb.

  • Linearity Check:

    • Acceptance Criteria:

      
      .
      
    • Troubleshooting: If linearity fails at low concentrations, the inlet liner may be active (adsorbing the analyte). Replace the liner.

  • Recovery Spikes:

    • Spike blank samples at 10 ppb and 100 ppb before extraction.

    • Acceptable Range: 70% – 120%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing Peaks Active sites in liner or column head.Change liner to Ultra Inert; trim 30cm from column guard.
Low Sensitivity Thermal degradation in inlet.[1][2]Verify PTV initial temp is <80°C. Ensure rapid ramp rate.
"Ghost" Peaks Breakdown products (e.g., phosphates).Clean ion source; lower source temp to 230°C.
Shift in RT Matrix buildup on column.Use backflushing if available; increase final hold time.

References

  • US EPA Method 8141B: Organophosphorus Compounds by Gas Chromatography.[3][4] United States Environmental Protection Agency. [Link]

  • QuEChERS Method (EN 15662): Foods of Plant Origin - Determination of Pesticide Residues Using GC-MS and/or LC-MS/MS Following Acetonitrile Extraction/Partitioning. European Committee for Standardization. [Link]

  • Agilent Technologies Application Note: Analysis of Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD. [Link]

Sources

Application Note: High-Throughput In Vitro Acetylcholinesterase Inhibition Assay Using Crotoxyphos

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-throughput protocol for quantifying the inhibition of Acetylcholinesterase (AChE) by Crotoxyphos, an organophosphate (OP) insecticide. Utilizing a modified Ellman’s method, this guide addresses the specific kinetic challenges posed by irreversible inhibitors, including the necessity for pre-incubation and solvent compatibility. We provide a self-validating workflow suitable for drug discovery screening and toxicological assessment.

Introduction

Crotoxyphos (Ciodrin) is a dimethyl phosphate ester used primarily as an insecticide for livestock. Unlike reversible inhibitors (e.g., Tacrine), Crotoxyphos acts as a quasi-irreversible inhibitor of AChE. It phosphorylates the serine residue within the enzyme's catalytic triad, blocking the hydrolysis of the neurotransmitter acetylcholine.

The standard Ellman assay relies on the hydrolysis of Acetylthiocholine (ATCh) by AChE to produce thiocholine. This product reacts with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the yellow chromophore 5-thio-2-nitrobenzoic acid (TNB), measurable at 412 nm.

Critical Consideration: Because Crotoxyphos is an OP, the inhibition is time-dependent. Standard "mix-and-read" protocols used for reversible inhibitors will underestimate potency. This protocol incorporates a critical pre-incubation step to allow phosphorylation of the active site prior to substrate addition.

Mechanism of Action

The inhibition process involves the nucleophilic attack of the AChE active site serine (Ser203 in Torpedo nomenclature) on the phosphorus atom of Crotoxyphos. The leaving group (alpha-methylbenzyl 3-hydroxycrotonate) is released, resulting in a phosphorylated, inactive enzyme.

Over time, the phosphorylated enzyme may undergo "aging" (dealkylation), rendering the inhibition completely irreversible and resistant to oxime reactivation.

Diagram 1: Kinetic Pathway of AChE Inhibition by Crotoxyphos

AChE_Inhibition_Pathway AChE Free AChE (Active) Complex Michaelis Complex (Reversible) AChE->Complex Binding (k1) Inhibitor Crotoxyphos (Inhibitor) Inhibitor->Complex Binding (k1) Phosphorylated Phosphorylated AChE (Inhibited) Complex->Phosphorylated Phosphorylation (k2) Leaving Leaving Group (Release) Complex->Leaving Phosphorylated->AChE Spontaneous Reactivation (Very Slow) Aged Aged Enzyme (Irreversible) Phosphorylated->Aged Aging (k3) (Dealkylation)

Caption: The kinetic pathway of organophosphate inhibition. Note that 'Aging' permanently inactivates the enzyme.

Materials & Reagents

Biologicals[1][2][3]
  • Enzyme: Acetylcholinesterase (e.g., from Electrophorus electricus or Recombinant Human).[1][2]

    • Stock: Dissolve lyophilized powder in 0.1 M Phosphate Buffer (pH 8.0) containing 0.1% BSA (stabilizer). Aliquot and store at -80°C.

  • Substrate: Acetylthiocholine Iodide (ATCh).

    • Stock: 75 mM in deionized water. Prepare fresh daily.

Chemicals
  • Inhibitor: Crotoxyphos (Analytical Standard, >98% purity).

    • Solubility: Soluble in DMSO, Ethanol, Acetone.

    • Stock: Prepare 100 mM stock in 100% DMSO. Store at -20°C (anhydrous).

  • Chromogen: 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).[3]

    • Stock: 10 mM in 0.1 M Phosphate Buffer (pH 7.0). Store at 4°C in the dark.

  • Buffer System: 0.1 M Potassium Phosphate Buffer, pH 8.0 (optimal for Ellman reaction) or pH 7.4 (physiological).

Equipment
  • Microplate Reader (Absorbance at 412 nm).

  • 96-well clear flat-bottom microplates.

  • Multichannel pipettes.

Experimental Protocol

Reagent Preparation
  • Assay Buffer: 0.1 M Potassium Phosphate, pH 8.0.

  • DTNB Working Solution: Dilute 10 mM Stock to 0.3 mM in Assay Buffer.

  • Crotoxyphos Dilutions: Perform 1:3 serial dilutions in DMSO.

    • Critical: The final DMSO concentration in the well must be <1% (v/v) to prevent solvent-induced enzyme inhibition.

    • Intermediate Step: Dilute DMSO stocks 1:50 into Assay Buffer before adding to the plate to ensure accurate pipetting of aqueous volumes.

Assay Workflow (96-Well Format)

Step 1: Pre-Incubation (Enzyme + Inhibitor)

  • Add 140 µL of Assay Buffer to experimental wells.

  • Add 20 µL of Enzyme Solution (0.05 - 0.1 U/mL final concentration).

  • Add 20 µL of Diluted Crotoxyphos (various concentrations).

    • Control 1 (Max Activity): Add 20 µL of Buffer + DMSO vehicle (no inhibitor).

    • Control 2 (Blank): Add 20 µL of Buffer + DMSO (no enzyme, no inhibitor).

  • Incubate for 20 minutes at 25°C.

    • Why? This allows the irreversible phosphorylation of the active site to occur.

Step 2: Substrate Reaction 5. Add 10 µL of DTNB (0.3 mM final). 6. Add 10 µL of ATCh (0.5 mM final) to initiate the reaction.

  • Note: DTNB and ATCh can be premixed (Ellman's Reagent) and added as a single 20 µL bolus if preferred.

Step 3: Measurement 7. Immediately place in microplate reader. 8. Measure Absorbance (OD412) in Kinetic Mode every 30 seconds for 10 minutes.

Diagram 2: High-Throughput Plate Workflow

Workflow cluster_0 Phase 1: Pre-Incubation (20 min) cluster_1 Phase 2: Reaction Initiation Step1 Add 140 µL Buffer + 20 µL AChE Enzyme Step2 Add 20 µL Crotoxyphos (or Vehicle Control) Step1->Step2 Incubate Incubate 25°C Allows Phosphorylation Step2->Incubate Step3 Add 20 µL Mixture: DTNB (Chromogen) + ATCh (Substrate) Incubate->Step3 Read Kinetic Read 412 nm, 10 mins Step3->Read

Caption: Step-by-step pipetting workflow ensuring enzyme-inhibitor interaction prior to substrate addition.

Data Analysis

Velocity Calculation

Calculate the initial velocity (


) for each well by determining the slope of the linear portion of the Absorbance vs. Time curve (OD/min).
  • Ensure

    
     for the slope calculation.
    
Percent Inhibition


  • 
    : Slope of the enzyme + DMSO control.
    
  • 
    : Slope of the no-enzyme control (accounts for non-enzymatic hydrolysis).
    
IC50 Determination

Plot % Inhibition (Y-axis) vs. Log[Crotoxyphos] (X-axis). Fit the data using a non-linear regression (4-parameter logistic model):



Note on Kinetics: For irreversible inhibitors like Crotoxyphos, the IC50 is dependent on the pre-incubation time. For rigorous kinetic characterization, determine the bimolecular rate constant (


) by varying pre-incubation times [1].

Expert Insights & Troubleshooting

IssueProbable CauseSolution
High Background Spontaneous hydrolysis of ATCh or DTNB degradation.Prepare ATCh fresh. Check DTNB solution color (should be pale yellow/clear, not dark yellow). Use pH 7.4 instead of 8.0 to reduce spontaneous hydrolysis.
No Inhibition Insufficient pre-incubation time.OPs are slow binders compared to reversible inhibitors. Increase pre-incubation to 30 or 60 mins.
Precipitation Crotoxyphos solubility limit reached.Ensure final DMSO < 1%. Check for turbidity at high concentrations.
Non-Linear Rates Substrate depletion or "Aging".Use the initial 2-3 minutes of the kinetic read for slope calculation.

Validation Check: Always run a positive control with a known carbamate (e.g., Physostigmine) or OP (e.g., Paraoxon) to validate enzyme activity and assay sensitivity.

Safety & Handling

  • Toxicity: Crotoxyphos is a cholinesterase inhibitor (Category 1 toxin). It is fatal if swallowed or absorbed through the skin.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Handle stock solutions in a fume hood.

  • Deactivation: Treat waste with 1M NaOH to hydrolyze the phosphate ester before disposal.

  • Antidote: Atropine and Pralidoxime (2-PAM) are standard antidotes, though 2-PAM efficacy depends on the "aging" state of the enzyme.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.

  • PubChem. Crotoxyphos (CID 5371578).[4] National Library of Medicine.

  • Worek, F., et al. (2012). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis.

  • Thermo Fisher Scientific. Ellman's Reagent (DTNB) User Guide.

Sources

Application Notes & Protocols for Determining the Efficacy of Crotoxyphos Against Key Veterinary Ectoparasites

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Crotoxyphos (CAS No. 7700-17-6) is an organophosphate (OP) ectoparasiticide with a history of use in veterinary medicine for controlling a range of pests on livestock, including cattle, pigs, and sheep.[1][2] As with all parasiticides, rigorous and standardized efficacy testing is the cornerstone of responsible product development, resistance monitoring, and the establishment of effective integrated pest management (IPM) programs. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to provide a robust framework for evaluating the bio-potency of Crotoxyphos against critical ectoparasites such as ticks, mites, and lice.

These notes move beyond simple procedural lists, delving into the causality behind experimental choices to ensure that the generated data is both accurate and reproducible. The primary mechanism of action for Crotoxyphos, and organophosphates in general, is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of arthropods.[3][4][5] This inhibition leads to an accumulation of the neurotransmitter acetylcholine at synaptic junctions, resulting in neuromuscular hyperexcitation, paralysis, and eventual death of the parasite.[1][6] Understanding this mode of action is fundamental to designing and interpreting efficacy assays.

Section 1: Core Principles and Compound Characteristics

Physicochemical Properties of Crotoxyphos

A foundational understanding of the active pharmaceutical ingredient's (API) properties is critical for proper handling, formulation, and execution of bioassays.

PropertyValueSource
CAS Number 7700-17-6[1][7]
Molecular Formula C₁₄H₁₉O₆P[1][8]
Molecular Weight 314.27 g/mol [1][8]
Appearance Colorless to light straw-colored liquid[2][8][9]
Solubility Soluble in acetone, alcohol, chlorinated hydrocarbons; Water solubility: ~1 g/L[9]
Mode of Action Acetylcholinesterase (AChE) Inhibitor (Contact & Stomach Poison)[2][4]
Mechanism of Action: Acetylcholinesterase Inhibition

The toxicological endpoint for Crotoxyphos is the irreversible phosphorylation of the serine hydroxyl group within the active site of AChE.[6] This covalent modification inactivates the enzyme, preventing the breakdown of acetylcholine (ACh). The resulting accumulation of ACh in the synapse leads to continuous nerve impulse transmission.

Crotoxyphos_MoA cluster_0 Normal Synaptic Transmission cluster_1 Action of Crotoxyphos ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds & Stimulates Products Choline + Acetate AChE->Products Inactivation of ACh ACh_Inhibited Acetylcholine (ACh) Receptor_Inhibited Postsynaptic Receptor ACh_Inhibited->Receptor_Inhibited Continuous Stimulation AChE_Inhibited Inhibited AChE Crotoxyphos Crotoxyphos Crotoxyphos->AChE_Inhibited Phosphorylates & Inhibits

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by Crotoxyphos.

Section 2: Pre-Experimental Planning and Setup

Reagent Preparation and Safety

Rationale: Accurate concentration preparation is the most critical variable in a dose-response assay. Crotoxyphos, as a cholinesterase inhibitor, requires stringent safety protocols.

  • Sourcing: Obtain technical grade Crotoxyphos (≥95% purity) and a certified reference standard. All materials should be accompanied by a Certificate of Analysis (CoA).

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10,000 ppm or 1% w/v) in a suitable solvent like acetone or methanol.[7][9] Store in a tightly sealed, labeled glass container at 4°C, protected from light.

  • Serial Dilutions: Prepare fresh serial dilutions for each experiment. The choice of diluent should be compatible with the assay type (e.g., trichloroethylene:olive oil for tick packet tests, water with a surfactant for immersion tests).

  • Safety: Always handle Crotoxyphos in a fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses. Organophosphates can be absorbed through the skin.[8]

Ectoparasite Rearing and Maintenance

Rationale: The use of well-characterized, acaricide-susceptible strains of parasites is essential for establishing a baseline efficacy and for later comparison with field populations to detect resistance.

  • Source: Obtain ectoparasites from a reputable biological supplier or establish a colony from a known susceptible field population.

  • Environment: Maintain colonies under controlled environmental conditions (temperature, humidity, photoperiod) specific to the species to ensure consistent physiological status. For example, tick eggs are typically incubated at 27 ± 1 °C and >80% relative humidity to facilitate hatching.[10]

  • Quality Control: Regularly monitor the health and viability of the colony. Do not use parasites that appear moribund or are from a low-fecundity generation. For tick larval assays, use larvae aged 14-21 days for optimal vigor.

Section 3: In Vitro Efficacy Protocols

In vitro assays are rapid, cost-effective methods to determine the intrinsic toxicity of a compound and establish a precise dose-response relationship.

Protocol 3.1: Larval Packet Test (LPT) for Ticks

This method, adapted from the Food and Agriculture Organization (FAO) standard protocol, is the gold standard for assessing acaricide susceptibility in tick larvae.[10][11]

Principle: To determine the concentration of Crotoxyphos that causes mortality in a defined population of tick larvae through forced contact with an impregnated substrate over a 24-hour period.

Materials:

  • Technical grade Crotoxyphos

  • Solvent system (e.g., 2:1 trichloroethylene:olive oil)

  • Filter paper (Whatman No. 1) or nylon fabric packets (7.5 x 8.5 cm)[11]

  • Pipettes, glass petri dishes

  • Soft-bristled paintbrush

  • Tick larvae (~100 per packet), 14-21 days old

  • Incubator set to 27 ± 1 °C and >80% relative humidity

Step-by-Step Methodology:

  • Prepare Dilutions: Create a range of at least 5-7 serial dilutions of Crotoxyphos in the solvent system, designed to produce mortality between 0% and 100%. Include a solvent-only control group.

  • Impregnate Packets: Pipette a consistent volume (e.g., 0.7 mL) of each dilution evenly onto a filter paper.[10] Allow the solvent to evaporate completely in a fume hood (~2 hours).

  • Introduce Larvae: Place approximately 100 tick larvae onto the center of each treated paper.

  • Seal Packets: Fold the paper in half and seal the sides with clips, creating a packet that contains the larvae.

  • Incubation: Place the sealed packets in an incubator for 24 hours.

  • Mortality Assessment: After 24 hours, open the packets and affix them to an index card with double-sided tape. Count the number of live and dead larvae under a dissecting microscope. Larvae that are immobile or show no coordinated movement when prodded are considered dead.[12]

  • Data Analysis: Calculate the percentage mortality for each concentration. Correct for control mortality using Abbott's formula if control mortality is between 5-20%. The experiment should be repeated if control mortality exceeds 20%.

LPT_Workflow start Start prep_dilutions 1. Prepare Crotoxyphos Serial Dilutions & Control start->prep_dilutions impregnate 2. Impregnate Filter Paper Packets prep_dilutions->impregnate evaporate 3. Allow Solvent to Evaporate Completely impregnate->evaporate add_larvae 4. Introduce ~100 Tick Larvae into Each Packet evaporate->add_larvae seal 5. Seal Packets add_larvae->seal incubate 6. Incubate for 24h (27°C, >80% RH) seal->incubate assess 7. Count Live & Dead Larvae incubate->assess analyze 8. Calculate % Mortality (Apply Abbott's Formula) assess->analyze end End: Probit Analysis for LC50 analyze->end

Caption: Workflow for the Larval Packet Test (LPT) for ticks.

Protocol 3.2: Slide-Dip Assay for Mites

This method is effective for small, soft-bodied arthropods like Psoroptes or Sarcoptes mites.

Principle: To assess mortality after direct, brief immersion of mites in a test solution.

Materials:

  • Crotoxyphos dilutions (aqueous with a non-ionic surfactant like Triton X-100 at 0.02%)

  • Glass microscope slides

  • Fine-tipped forceps or brush

  • Adult mites (~20 per replicate)

  • Petri dishes lined with moist filter paper

Step-by-Step Methodology:

  • Prepare Mites: Collect active adult mites from a host animal or culture.

  • Treatment: Using forceps, attach mites to double-sided tape on a microscope slide. Dip the slide into the test solution for 5 seconds.[13] A control group is dipped in the surfactant-water solution only.

  • Dry and Transfer: Gently blot the edge of the slide on absorbent paper to remove excess liquid.[13] Transfer the mites to a clean petri dish lined with moist filter paper to maintain humidity.

  • Incubation: Incubate at a species-appropriate temperature for 24 hours.

  • Mortality Assessment: Count live and dead mites. A mite is considered dead if it does not respond to a light touch from a fine brush.[13]

  • Data Analysis: Calculate percent mortality and perform dose-response analysis.

Section 4: In Vivo Efficacy Protocol (Stall Test Model)

In vivo testing is mandatory for regulatory submission and provides the most relevant data on a product's clinical efficacy and safety in the target animal.[14]

Principle: To evaluate the efficacy of a topically applied Crotoxyphos formulation against an artificial infestation of ectoparasites on a host animal under controlled, pen-based conditions.

Study Design Considerations:

  • Animals: Use healthy animals of the target species (e.g., cattle) that have not been treated with any insecticide for at least 60 days. Animals should be acclimatized to the study conditions for at least 14 days.[15][16]

  • Randomization: Animals should be randomly allocated to treatment groups (e.g., Control/Placebo and Crotoxyphos-treated). A minimum of 6 animals per group is typically required.

  • Blinding: The study should be blinded. Personnel applying treatments and counting parasites should be unaware of the treatment allocation for each animal.

  • Ethical Approval: The study protocol must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[15]

Step-by-Step Methodology (Example for Ticks on Cattle):

  • Pre-Treatment Phase:

    • Day -7: Perform initial parasite counts on all animals to ensure they are parasite-free.

    • Day -2: Artificially infest each animal with a known number of adult ticks (e.g., 50 adult Rhipicephalus microplus) confined within a stockinet sleeve glued to the animal's back.

  • Treatment Phase:

    • Day 0: Perform a pre-treatment tick count. Administer the Crotoxyphos formulation or placebo according to the proposed label instructions.

  • Post-Treatment Phase:

    • Days 1, 7, 14, 21, 28: Perform live tick counts on all animals. The counting intervals should be based on the expected residual activity of the product.

  • Efficacy Calculation:

    • Efficacy is calculated at each time point using the formula: % Efficacy = 100 * ( (Geometric Mean of Control Group - Geometric Mean of Treated Group) / Geometric Mean of Control Group )

    • Regulatory guidelines often require ≥90% efficacy for a product to claim control.[17]

InVivo_Workflow start Start: Protocol Approved by Ethics Committee acclimatize Day -21 to -7: Animal Acclimatization start->acclimatize infest Day -2: Artificial Infestation with Known Number of Parasites acclimatize->infest pre_count Day 0 (AM): Pre-Treatment Parasite Count infest->pre_count treat Day 0 (PM): Randomized & Blinded Treatment Application (Crotoxyphos vs. Placebo) pre_count->treat post_count Days 1, 7, 14, 21, 28: Post-Treatment Parasite Counts treat->post_count data_analysis Data Analysis: Calculate % Efficacy Using Geometric Means post_count->data_analysis end End: Final Report on Clinical Efficacy & Safety data_analysis->end

Caption: General workflow for an in vivo stall test efficacy study.

Section 5: Data Analysis and Interpretation

Dose-Response Data

For in vitro assays, the primary output is the dose-response curve, from which key toxicological parameters are derived.

  • LC₅₀/LD₅₀: The concentration or dose that causes 50% mortality in the test population. This is the standard metric for comparing the potency of different compounds.

  • LC₉₀/LC₉₅: The concentration required to kill 90% or 95% of the population, often more relevant for determining effective field application rates.

  • Probit/Logit Analysis: This statistical method is used to linearize the sigmoidal dose-response curve, allowing for the accurate calculation of LC values and their 95% confidence intervals.

Example Data Presentation

Quantitative efficacy data should be presented clearly in tables for easy comparison.

Table 2: Hypothetical In Vitro Efficacy of Crotoxyphos against Susceptible Tick Larvae (LPT)

Concentration (ppm)No. of Larvae TestedNo. of Dead Larvae% Mortality (Corrected)
0 (Control)30090%
1.03004512.4%
2.530011034.4%
5.030018560.0%
10.030027891.7%
20.030029998.7%
LC₅₀ (95% CI) --4.1 ppm (3.5 - 4.8)
LC₉₀ (95% CI) --9.5 ppm (8.2 - 11.3)
Corrected for 3% control mortality using Abbott's formula.
Resistance Considerations

A significant increase in the LC₅₀ value of a field population compared to a known susceptible baseline strain is indicative of resistance. Resistance ratios (RR = LC₅₀ of field strain / LC₅₀ of susceptible strain) are calculated to quantify this shift. The primary mechanisms of OP resistance involve mutations in the AChE enzyme that reduce its sensitivity to the insecticide or increased metabolic detoxification by enzymes like esterases.[18][19][20]

References

  • Jett, D. A. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. National Institutes of Health. [Link]

  • University of Hertfordshire. Crotoxyphos (Ref: ENT 24717). Agriculture & Environment Research Unit (AERU). [Link]

  • National Center for Biotechnology Information. Crotoxyphos. PubChem Compound Summary for CID 5371578. [Link]

  • ResearchGate. (PDF) IN VITRO SCREENING OF THE INSECTICIDAL ACTIVITY OF Salvia microphylla (Lamiaceae). [Link]

  • Gao, Y., et al. (2022). The Insecticidal Efficacy and Physiological Action Mechanism of a Novel Agent GC16 against Tetranychus pueraricola. National Institutes of Health. [Link]

  • Lopes, L. B., et al. (2023). RaTexT®: a novel rapid tick exposure test for detecting acaricide resistance in Rhipicephalus microplus ticks in Brazil. PubMed Central. [Link]

  • Blanton, A. G., et al. (2023). In vitro assays reveal inherently insecticide-tolerant termite symbionts. ScienceOpen. [Link]

  • European Medicines Agency (EMA). (2021). Guideline for the testing and evaluation of the efficacy of antiparasitic substances for the treatment and prevention of tick and flea infestation in dogs and cats. [Link]

  • MDPI. Mechanisms and Genetic Drivers of Resistance of Insect Pests to Insecticides and Approaches to Its Control. [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. PubMed Central. [Link]

  • Siegfried, B. D., & Scharf, M. (2016). (PDF) Mechanisms of Organophosphate Resistance in Insects. ResearchGate. [Link]

  • Miller, R. J., et al. (2016). (PDF) Modification of the Food and Agriculture Organization Larval Packet Test to Measure Amitraz-Susceptibility Against Ixodidae. ResearchGate. [Link]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2023). Efficacy and target animal safety general guideline (Part 8). [Link]

  • Estep, A., et al. (2025). Evaluating the Metrics of Insecticide Resistance and Efficacy: Comparison of the CDC Bottle Bioassay with Formulated and Technical-Grade Insecticide and a Sentinel Cage Field Trial. PubMed Central. [Link]

  • Utrecht University Student Theses Repository. Monitoring of acaricide resistance with the Larval Immersion Test in ticks collected from goats and cattle. [Link]

  • El-Kholy, A., et al. (2022). In-vivo and in-vitro effectiveness of three insecticides types for eradication of the tick Rhipicephalus sanguineus in dogs. PubMed Central. [Link]

  • O'Malley, T. (2023). Organophosphate Toxicity. National Center for Biotechnology Information. [Link]

  • Klafke, G. M., et al. (2017). Comparison of three larval bioassays to evaluate susceptibility of Rhipicephalus (Boophilus) microplus to amitraz. SciELO. [Link]

  • Jan, I., et al. (2020). Mechanism of Insecticide Resistance in Insects/Pests. Polish Journal of Environmental Studies. [Link]

  • El-Kholy, A., et al. (2022). The in-vivo and in-vitro Effectiveness of Three Insecticides Types for Eradication of The Tick Rhipicephalus sanguineus in Dogs. ResearchGate. [Link]

  • Scott, J. G., & Feyereisen, R. (1992). Molecular Mechanisms of Insecticide Resistance. American Chemical Society. [Link]

Sources

Application Note: Phenotypic Profiling of Organophosphate Resistance Using Crotoxyphos

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Crotoxyphos as a Diagnostic Probe

While Crotoxyphos (Ciodrin) has historical significance as a livestock ectoparasiticide, its contemporary value in research lies in its utility as a phenotypic probe for characterizing insecticide resistance mechanisms.

Unlike pyrethroids or neonicotinoids, Crotoxyphos is an organophosphate (OP) with a specific chemical vulnerability: it is a carboxylic ester. This structural feature makes it uniquely susceptible to hydrolysis by Carboxylesterases (CEs) . Consequently, Crotoxyphos is an essential reference compound for distinguishing between Target-Site Insensitivity (e.g., Ace-1 mutations) and Metabolic Detoxification (specifically esterase-mediated sequestration or hydrolysis).

This guide outlines the protocols for utilizing Crotoxyphos to profile resistance in arthropod populations, focusing on differentiating metabolic pathways via synergist bioassays.

Mechanism of Action & Resistance Logic[1]

To interpret bioassay data correctly, researchers must understand the "molecular competition" occurring within the resistant insect.

The Competitive Pathway

Upon entering the insect, Crotoxyphos faces two divergent paths:

  • The Toxic Pathway: It phosphorylates the serine residue in the catalytic triad of Acetylcholinesterase (AChE), leading to neurotransmitter accumulation, paralysis, and death.

  • The Detoxification Pathway: Mutant or overexpressed Carboxylesterases intercept the molecule, hydrolyzing the ester bond before it reaches the synaptic cleft.

Visualization: The Synergist "Switch"

The following diagram illustrates how using a synergist (like DEF or TPP) blocks the detoxification pathway, forcing the Crotoxyphos molecule toward the target site. If toxicity is restored, the resistance is metabolic.

ResistanceMechanism cluster_logic Resistance Logic Crotoxyphos Crotoxyphos (Input) Esterase Carboxylesterase (Metabolic Defense) Crotoxyphos->Esterase Interception AChE Acetylcholinesterase (Target Site) Crotoxyphos->AChE Binding Metabolite Hydrolyzed Product (Non-Toxic) Esterase->Metabolite Hydrolysis Death Synaptic Failure (Mortality) AChE->Death Inhibition Synergist Synergist (DEF/TPP) Synergist->Esterase Inhibits

Figure 1: Mechanism of Action and Synergist Intervention. Synergists inhibit the Esterase node, shunting Crotoxyphos toward the AChE target.

Experimental Protocols

Protocol A: Diagnostic Dose Determination (Topical Bioassay)

Best for: House flies, Horn flies, and larger dipterans.

Objective: Establish the Lethal Dose 50 (LD50) and Resistance Ratio (RR) for a field population compared to a susceptible reference strain (e.g., WHO/Cooper strain).

Reagents & Equipment[1][2][3][4]
  • Technical grade Crotoxyphos (>95% purity).

  • Solvent: Analytical grade Acetone.

  • Microapplicator (e.g., Hamilton repeating dispenser).

  • CO2 anesthesia station.

  • Holding cages with 10% sugar water.[2]

Step-by-Step Workflow
  • Preparation of Solutions:

    • Prepare a stock solution of 10 mg/mL Crotoxyphos in acetone.

    • Create 5–7 serial dilutions. The range should span 10% to 90% mortality (pre-test required).

  • Insect Handling:

    • Select 3–5 day old female flies (non-gravid).

    • Lightly anesthetize with CO2 (< 5 minutes exposure to prevent acidosis stress).

  • Application:

    • Apply 1.0 µL of the insecticide solution to the dorsal thorax of each insect.

    • Treat Control group with 1.0 µL pure acetone.

    • Sample Size: Minimum 3 replicates of 20 insects per dose (Total n=60 per dose).

  • Incubation:

    • Transfer insects to holding cups/cages.[2]

    • Maintain at 25°C ± 2°C, 70% RH, 12:12 L:D photoperiod.

    • Provide cotton soaked in 10% sucrose.

  • Scoring:

    • Record mortality at 24 hours .[2][5]

    • Criterion: Insects unable to walk or fly (ataxia) are scored as dead.

Protocol B: Synergist Probing (Metabolic Characterization)

Objective: To determine if resistance is mediated by esterases (specific to Crotoxyphos structure).

Synergist Selection
SynergistTarget EnzymeDosage (Topical)
DEF / TPP Carboxylesterases (General)2–10 µ g/fly
PBO Cytochrome P450 Monooxygenases2–10 µ g/fly
DEM Glutathione S-Transferases2–10 µ g/fly
Workflow
  • Pre-Treatment:

    • Apply the Synergist (dissolved in acetone) to the dorsal thorax 1 hour prior to insecticide exposure.

    • Note: The synergist dose must be sublethal (causing <5% mortality on its own).

  • Insecticide Treatment:

    • Apply Crotoxyphos at the previously determined LD50 (or a diagnostic discriminating dose) to the same spot on the thorax.

  • Controls:

    • Control A: Acetone only.

    • Control B: Synergist only (to verify sublethality).

    • Control C: Crotoxyphos only (Baseline resistance).

  • Analysis: Compare mortality rates between "Crotoxyphos Only" and "Synergist + Crotoxyphos".

Data Analysis & Interpretation

Calculating Resistance Ratios (RR)

Using Probit analysis software (e.g., PoloPlus, R ecotox package):

  • Calculate LD50 (Dose killing 50% of population) for Field Strain (F) and Susceptible Strain (S).

  • Compute RR:

    
    
    
Interpreting Synergism Ratios (SR)


SR ValueInterpretationActionable Insight
< 2.0 No SynergismMechanism is likely Target-Site (Ace-1 mutation) or reduced penetration.
2.0 – 5.0 Moderate SynergismMetabolic detoxification contributes partially to resistance.
> 5.0 High SynergismPrimary Mechanism Identified. Resistance is driven by the enzyme inhibited (e.g., if DEF causes SR > 5, Esterases are the cause).
Validation: Abbott's Correction

If control mortality is between 5% and 20%, correct the treatment mortality using Abbott's Formula. Discard test if control mortality > 20%.



Experimental Workflow Diagram

The following diagram outlines the decision tree for a complete resistance study using Crotoxyphos.

Workflow Start Field Collection (F1 Generation) Bioassay Protocol A: Dose-Response Bioassay Start->Bioassay CalcRR Calculate RR (Resistance Ratio) Bioassay->CalcRR Decision Is RR > 10? CalcRR->Decision Susceptible Population Susceptible Monitor Routine Decision->Susceptible No Resistant Protocol B: Synergist Bioassay Decision->Resistant Yes Res_PBO Synergism with PBO? (P450 Mechanism) Resistant->Res_PBO Res_DEF Synergism with DEF? (Esterase Mechanism) Resistant->Res_DEF Res_None No Synergism (Target Site/Ace-1) Resistant->Res_None

Figure 2: Decision Tree for Resistance Characterization.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5371578, Crotoxyphos. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) (2023). Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. Retrieved from [Link]

  • World Health Organization (WHO) (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests.[2][5][6] Retrieved from [Link]

  • Wheelock, C. E., et al. (2005). Carboxylesterases: General detoxifying enzymes.[7] National Institutes of Health (PMC). Retrieved from [Link]

  • University of Florida / IFAS (2022). Horn Fly Haematobia irritans irritans (Linnaeus).[8][9] Featured Creatures. Retrieved from [Link]

  • Barros, A. T., et al. (2013). Insecticide susceptibility of horn flies, Haematobia irritans (Diptera: Muscidae), in the State of Mato Grosso do Sul, Brazil. Revista Brasileira de Parasitologia Veterinária. Retrieved from [Link][10][11]

Sources

Application Note: In Vitro Assessment of Crotoxyphos Neurotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Crotoxyphos (dimethyl phosphate) is an organophosphate (OP) insecticide historically used for ectoparasite control in livestock.[1] Unlike phosphorothioate OPs (e.g., chlorpyrifos) which require metabolic desulfuration (bioactivation) by CYP450 enzymes to become active oxons, Crotoxyphos contains a phosphate ester group (P=O). This structural feature classifies it as a direct acetylcholinesterase (AChE) inhibitor , capable of exerting immediate neurotoxic effects without hepatic bioactivation.

However, recent toxicological frameworks suggest that OP neurotoxicity extends beyond cholinergic crisis.[1] Secondary mechanisms—specifically oxidative stress , mitochondrial dysfunction , and neurite retraction —are critical endpoints for modern safety profiling.

Molecular Mechanism of Toxicity

The following pathway illustrates the dual-threat mechanism of Crotoxyphos: primary cholinergic toxicity and secondary excitotoxic/oxidative cascades.[1]

Crotoxyphos_Mechanism Crotoxyphos Crotoxyphos (Direct Inhibitor) AChE Acetylcholinesterase (AChE) Crotoxyphos->AChE Phosphorylation (Inhibition) ACh_Accumulation Synaptic ACh Accumulation AChE->ACh_Accumulation Loss of Function Receptors Hyperstimulation of mAChR / nAChR ACh_Accumulation->Receptors Calcium Intracellular Ca2+ Overload Receptors->Calcium Ion Channel Opening Mito Mitochondrial Dysfunction Calcium->Mito Uncoupling Apoptosis Neuronal Apoptosis & Neurite Retraction Calcium->Apoptosis Calpain Activation ROS ROS Generation (Oxidative Stress) Mito->ROS ROS->Apoptosis

Figure 1: Mechanistic pathway of Crotoxyphos-induced neurotoxicity, linking AChE inhibition to downstream excitotoxicity and oxidative stress.[1]

Model Selection Strategy

Selecting the appropriate cell model is critical.[1] For Crotoxyphos, because it is a direct inhibitor, the metabolic capacity of the cell line is less critical than its neuronal phenotype.

Cell ModelOriginKey AdvantageLimitationRecommended Use
SH-SY5Y Human NeuroblastomaHuman origin; differentiates into dopaminergic/cholinergic phenotype.[1]Requires Retinoic Acid (RA) differentiation for mature neuronal traits.[1]Primary Screening Model (Viability, ROS, AChE)
PC12 Rat PheochromocytomaRobust neurite outgrowth; high AChE expression.[1]Rat origin (species difference); requires NGF differentiation.[1]Morphological Studies (Neurite outgrowth)
iPSC-Neurons Human Stem CellsPhysiologically most relevant; patient-specific potential.[1]High cost; variability in differentiation protocols.[1]Validation of key findings

Recommendation: Use RA-differentiated SH-SY5Y cells for metabolic and signaling assays. Use NGF-differentiated PC12 cells specifically for neurite outgrowth assays due to their distinct morphological response.[1]

Experimental Workflow & Protocols

Preparation of Crotoxyphos Stock

Crotoxyphos is lipophilic (log P ~3.[1]3) and prone to hydrolysis in aqueous environments.[2]

  • Solvent: Dimethyl sulfoxide (DMSO).[1][3][4]

  • Stock Concentration: Prepare a 100 mM master stock in anhydrous DMSO.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis.

  • Working Solutions: Dilute in culture media immediately before use.[1] Final DMSO concentration must be ≤ 0.1% to avoid solvent-induced neurotoxicity.[1]

Protocol: AChE Inhibition Assay (Modified Ellman Method)

This is the gold-standard biomarker for OP exposure.[1]

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine, which reacts with DTNB (Ellman's reagent) to form a yellow anion (TNB) absorbing at 412 nm.[1]

  • Seeding: Plate SH-SY5Y cells (undifferentiated or differentiated) at

    
     cells/well in 96-well plates.
    
  • Treatment: Expose cells to Crotoxyphos (0.1 nM – 100 µM) for 24 hours.[1]

    • Control: Vehicle (0.1% DMSO).[1]

    • Positive Control:[1] Heat-inactivated lysate or known inhibitor (e.g., Physostigmine).[1]

  • Lysis: Wash cells with PBS.[1] Add 50 µL/well of ice-cold Lysis Buffer (20 mM Tris-HCl, 0.1% Triton X-100, pH 7.4).[1] Incubate 15 min on ice.

  • Reaction:

    • Add 150 µL of Reaction Mix:

      • 0.1 M Phosphate Buffer (pH 8.0)[1]

      • 0.3 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid))[1]

      • 0.5 mM Acetylthiocholine Iodide (Substrate)

  • Kinetics: Measure absorbance at 412 nm immediately (T0) and every 2 minutes for 20 minutes using a microplate reader.

  • Calculation: Calculate the slope (

    
    ). Normalize to total protein content (BCA assay).
    

Expert Insight: Crotoxyphos is chiral.[1][5] If sourcing enantiopure compounds, expect the (+)-enantiomer to be 1.1- to 11-fold more inhibitory than the (-)-enantiomer.[1][6][7] For general screening, racemic technical grade is standard.[1]

Protocol: Neurite Outgrowth (Morphological Neurotoxicity)

AChE inhibition often occurs at lower concentrations than cytotoxicity.[1] However, neurite retraction is a sensitive indicator of sub-cytotoxic neurodegeneration.

  • Differentiation:

    • PC12: Seed on collagen-IV coated plates.[1] Treat with 50 ng/mL Nerve Growth Factor (NGF) for 5–7 days until neurite networks form.[1]

    • SH-SY5Y: Treat with 10 µM Retinoic Acid (RA) for 5 days.

  • Exposure: Treat differentiated cells with Crotoxyphos (concentrations < IC10 of viability) for 24–48 hours.[1]

  • Staining:

    • Fix with 4% Paraformaldehyde (20 min).[1]

    • Stain with

      
      -III Tubulin  antibody (neuronal marker) and DAPI (nuclei).[1]
      
  • Analysis: Use high-content imaging (e.g., ImageJ with NeuronJ plugin).[1]

    • Endpoints: Total neurite length per cell, number of branch points.

Protocol: Oxidative Stress (ROS Generation)

OPs frequently induce mitochondrial uncoupling.[1]

  • Probe: DCFH-DA (2',7'-dichlorofluorescin diacetate).[1]

  • Loading: Wash treated cells with PBS. Incubate with 10 µM DCFH-DA in serum-free media for 30 min at 37°C in the dark.

  • Measurement: Wash 2x with PBS to remove extracellular dye.[1] Measure fluorescence (Ex/Em: 485/535 nm).

  • Validation: Pre-treat a subset of wells with NAC (N-acetylcysteine, 5 mM) to confirm ROS specificity.[1]

Data Analysis & Interpretation

When analyzing Crotoxyphos data, distinguish between cytotoxicity (cell death) and neurotoxicity (functional impairment).[1]

EndpointMetricInterpretation for Crotoxyphos
Viability (MTT/LDH) IC50Concentration killing 50% of cells.[1] Note: Usually high (>50 µM) for OPs.[1]
AChE Activity IC50Concentration inhibiting 50% enzyme activity.[1] Expect this to be nanomolar to low micromolar range.[1]
Neurite Length % ControlSignificant reduction indicates neurodegeneration independent of cell death.[1]
ROS Production Fold Change>1.5x increase suggests oxidative stress is a contributing mechanism.[1]

Critical Threshold: If the AChE IC50 is significantly lower than the Viability IC50 (e.g., 100-fold difference), the compound exhibits specific neurotoxicity. If the values are close, the toxicity is likely due to general cellular necrosis.

Experimental Workflow Diagram

Workflow cluster_Assays Multiplexed Readouts Stock Stock Prep 100mM in DMSO Dosing Dosing (0.1 nM - 100 µM) <0.1% DMSO Stock->Dosing Diff Differentiation (RA or NGF) 5-7 Days Diff->Dosing AChE_Assay AChE Activity (Ellman) Dosing->AChE_Assay Morph Neurite Outgrowth (High Content Imaging) Dosing->Morph ROS_Assay ROS (DCFH-DA) Dosing->ROS_Assay

Figure 2: Integrated workflow for assessing Crotoxyphos neurotoxicity in differentiated cell models.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5371578, Crotoxyphos.[1] Retrieved from [Link][1]

  • Liu, J., et al. (2006). Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos. Environmental Toxicology and Chemistry.[1] Retrieved from [Link]

  • Slotkin, T. A., et al. (2006). Organophosphate neurotoxicity: mechanisms beyond acetylcholinesterase inhibition.[1] Critical Reviews in Toxicology.[1] (Contextual grounding for non-cholinergic mechanisms).

  • Gaylord Chemical Corporation. Dimethyl Sulfoxide (DMSO) Physical Properties and Solubility.[1][3] (Solvent safety data). Retrieved from [Link]

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.[1] (Base protocol for AChE assay).

Sources

Troubleshooting & Optimization

Technical Support Center: Crotoxyphos Aqueous Solution Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Crotoxyphos. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming challenges related to the aqueous solubility and stability of Crotoxyphos in experimental settings. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your results.

Introduction to Crotoxyphos in Aqueous Systems

Crotoxyphos, an organophosphate insecticide, presents unique challenges in aqueous solutions due to its moderate solubility and susceptibility to hydrolysis.[1][2] Understanding its chemical behavior in water is critical for accurate experimental design and interpretation of results. This guide will walk you through the essential considerations for working with Crotoxyphos in an aqueous environment, from initial solubilization to analytical quantification and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Crotoxyphos?

A1: The aqueous solubility of Crotoxyphos is approximately 1 g/L (1000 mg/L or 1000 ppm) at room temperature.[1][3] This classifies it as moderately soluble. However, achieving this concentration in a stable, homogenous solution can be challenging due to factors like purity of the compound, water quality, pH, and temperature.

Q2: How stable is Crotoxyphos in water?

A2: Crotoxyphos is susceptible to hydrolysis in aqueous solutions, and its stability is highly dependent on pH and temperature.[4] Generally, organophosphate pesticides are more stable in neutral to slightly acidic conditions and degrade more rapidly in alkaline (basic) environments.[5][6] The rate of hydrolysis also increases with higher temperatures.[5][7]

Q3: What are the primary degradation products of Crotoxyphos in water?

A3: The hydrolysis of Crotoxyphos breaks the ester linkage, yielding dimethyl phosphate and α-methylbenzyl 3-hydroxy crotonate as primary degradation products.[4] In some metabolic pathways, 3-(dimethoxyphosphinyloxy)crotonic acid has also been identified.[4] It is crucial to be aware of these degradation products as they can interfere with your experiments and analytical measurements.

Q4: Can I autoclave an aqueous solution of Crotoxyphos?

A4: No, it is not recommended to autoclave aqueous solutions of Crotoxyphos. The high temperatures will significantly accelerate the rate of hydrolysis, leading to the degradation of the compound.[7][8] Sterilization, if required, should be performed by filtration through a compatible membrane (e.g., 0.22 µm PTFE or PVDF).

Troubleshooting Guide

Problem 1: My Crotoxyphos solution is cloudy or hazy.

Possible Causes:

  • Precipitation: You may have exceeded the solubility limit of Crotoxyphos in your specific aqueous system. The presence of salts or other solutes in your buffer can decrease its solubility.

  • Incomplete Dissolution: The compound may not have fully dissolved.

  • Hydrolysis and Precipitation of Degradants: In alkaline solutions, rapid hydrolysis can lead to the formation of less soluble degradation products.

  • Poor Water Quality: The presence of particulates or high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) in hard water can lead to precipitation.[9]

Troubleshooting Steps:

  • Verify Concentration: Double-check your calculations to ensure you have not attempted to prepare a solution above the 1 g/L solubility limit.

  • Improve Dissolution Technique:

    • First, prepare a concentrated stock solution of Crotoxyphos in a water-miscible organic solvent such as acetone or methanol.[3]

    • Then, add the organic stock solution dropwise to your vigorously stirred aqueous buffer. This method, known as solvent-exchange, can help prevent localized high concentrations that lead to precipitation.

  • Check pH: Measure the pH of your final solution. If it is in the alkaline range (pH > 8), hydrolysis may be the culprit.[6] Adjust the pH to a neutral or slightly acidic range (pH 6-7) for better stability.

  • Use High-Purity Water: Always use deionized, distilled, or HPLC-grade water to prepare your solutions.

  • Gentle Warming and Sonication: Gentle warming (not exceeding 30-35°C) and sonication in a water bath can aid in dissolving the compound. However, be mindful that elevated temperatures can increase hydrolysis.

Problem 2: The concentration of Crotoxyphos in my aqueous solution decreases over time.

Possible Cause:

  • Hydrolysis: This is the most likely cause. Crotoxyphos is an ester and is prone to hydrolysis, especially in alkaline conditions and at elevated temperatures.[4] The half-life of Crotoxyphos can be as short as a few hours in a basic solution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for decreasing Crotoxyphos concentration.

Preventative Measures:

  • pH Control: Prepare your aqueous solutions in a buffered system with a pH between 6 and 7.

  • Temperature Control: Prepare and store your solutions at low temperatures (e.g., 4°C) to slow down the rate of hydrolysis.

  • Prepare Fresh Solutions: Due to its inherent instability in water, it is best practice to prepare Crotoxyphos solutions fresh for each experiment.

  • Use Amber Vials: To prevent potential photodegradation, store solutions in amber glass vials.

Problem 3: I am getting inconsistent results in my bioassays.

Possible Causes:

  • Inconsistent Solubilization: If the compound is not fully dissolved, the actual concentration in your assays will vary.

  • Degradation During Experiment: If your experiments are conducted over a long period at room temperature or higher, the concentration of active Crotoxyphos may be decreasing due to hydrolysis.

  • Interaction with Media Components: Components in your cell culture or assay media could be affecting the stability or availability of Crotoxyphos.

Troubleshooting Steps:

  • Confirm Complete Dissolution: Before use, visually inspect your stock solution for any particulate matter. If in doubt, filter the solution through a 0.22 µm syringe filter.

  • Time-Course Stability Study: Perform a pilot experiment where you measure the concentration of Crotoxyphos in your final assay medium at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions (temperature, pH). This will help you understand the stability of the compound in your specific assay.

  • pH of Final Medium: Measure the pH of your final assay medium after the addition of the Crotoxyphos stock solution. The buffer capacity of the medium should be sufficient to maintain a stable pH.

  • Minimize Incubation Times: If stability is an issue, design your experiments to have the shortest possible incubation times.

Experimental Protocols

Protocol 1: Preparation of a 100 µg/mL Aqueous Crotoxyphos Solution

This protocol uses a solvent-exchange method to facilitate the dissolution of Crotoxyphos in an aqueous buffer.

Materials:

  • Crotoxyphos (analytical standard)

  • Acetone (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.0

  • Volumetric flasks

  • Calibrated pipettes

  • Magnetic stirrer and stir bar

  • 0.22 µm PTFE syringe filter

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh 10 mg of Crotoxyphos and transfer it to a 10 mL volumetric flask.

    • Dissolve the Crotoxyphos in acetone and bring the volume to 10 mL. This will give you a 1 mg/mL stock solution.

  • Prepare the Aqueous Solution:

    • Add approximately 90 mL of PBS (pH 7.0) to a 100 mL beaker with a magnetic stir bar.

    • Place the beaker on a magnetic stirrer and begin stirring at a moderate speed.

    • Using a calibrated pipette, slowly add 10 mL of the 1 mg/mL Crotoxyphos stock solution in acetone to the center of the vortex of the stirring PBS.

    • Continue stirring for 10-15 minutes.

    • Transfer the solution to a 100 mL volumetric flask and bring it to volume with PBS.

  • Filtration (Optional but Recommended):

    • To ensure the removal of any undissolved micro-particulates, filter the solution through a 0.22 µm PTFE syringe filter into a clean, amber glass storage bottle.

  • Storage:

    • Store the final 100 µg/mL aqueous solution at 4°C and use it within 24-48 hours for best results.

Protocol 2: Quantification of Crotoxyphos in Aqueous Solution by HPLC-UV

This protocol provides a general method for the analysis of Crotoxyphos. The exact parameters may need to be optimized for your specific instrument and column.

Instrumentation and Conditions:

ParameterSetting
HPLC System Standard binary pump system with UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 220 nm
Run Time 10 minutes

Procedure:

  • Prepare Standards:

    • Using the 1 mg/mL stock solution in acetone (from Protocol 1), prepare a series of calibration standards in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • If your aqueous sample contains particulates, centrifuge and/or filter it through a 0.45 µm syringe filter before analysis.

    • If necessary, dilute the sample with the mobile phase to fall within the calibration range.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Identify the Crotoxyphos peak based on its retention time compared to the standards.

    • Quantify the concentration of Crotoxyphos in your samples by constructing a calibration curve from the peak areas of the standards.

Expected Results:

The retention time for Crotoxyphos will depend on the specific column and mobile phase composition but is expected to be in the range of 3-7 minutes under typical C18 conditions. Degradation products, being more polar, would elute earlier.

Visualizing the Analytical Workflow:

HPLC_Workflow A Prepare Calibration Standards C Inject into HPLC-UV A->C B Prepare Aqueous Sample (Filter/Dilute as needed) B->C D Separate on C18 Column C->D E Detect at 220 nm D->E F Generate Chromatograms E->F G Construct Calibration Curve F->G H Quantify Crotoxyphos G->H

Caption: HPLC quantification workflow for Crotoxyphos.

References

  • Atticus LLC. (n.d.). The Effect of Water pH on Pesticide Effectiveness. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Chlorpyrifos. Retrieved from [Link]

  • Baskaran, S., Kookana, R. S., & Naidu, R. (1999). Hydrolysis of chlorpyrifos in aqueous solutions at different temperatures and pH. Universiti Kebangsaan Malaysia.
  • Valeur, A., & Valles, J. (2009). Temperature and Base Requirements for the Alkaline Hydrolysis of Okadaite's Esters. Marine Drugs, 7(4), 578–592.
  • National Pesticide Information Center. (n.d.). Cleaning Up After Indoor Pesticide Misuse. Retrieved from [Link]

  • Endo, S., et al. (2016). EC formulations comprising organophosphate insecticides.
  • Xue, J., et al. (2018). Analytical Methods for Pesticides and Herbicides.
  • National Center for Biotechnology Information. (n.d.). Crotoxyphos. PubChem Compound Database. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Crotoxyphos (Ref: ENT 24717). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2014).
  • Syngenta. (2016).
  • Clemson University. (2025). Pesticide Spill: Safe Management & Cleanup Guidelines. .

  • U.S. Environmental Protection Agency. (1982). Method 614.
  • Center for Research on Ingredient Safety. (2022). How to Series – Removing Pesticide Residue.
  • U.S. Geological Survey. (2024). Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography.
  • Eddleston, M., & Phillips, M. R. (2004). Management of acute organophosphorus pesticide poisoning. The Lancet, 364(9436), 789-790.
  • Hussain, S., et al. (2002). Kinetics and hydrolysis of fenamiphos, fipronil, and trifluralin in aqueous buffer solutions. Journal of agricultural and food chemistry, 50(14), 3943-3947.
  • Joint Research Centre. (2014). State-of-the-art of screening methods for the rapid identification of chemicals in drinking water.
  • Wang, C., et al. (2005). A Study of the Degradation of Organophosphorus Pesticides in River Waters and the Identification of Their Degradation Products by Chromatography Coupled with Mass Spectrometry.
  • Tamil Nadu Agricultural University. (n.d.).
  • MDPI. (2025).
  • Virginia Tech. (2020).
  • National Pesticide Information Center. (n.d.).
  • University of Florida. (n.d.). Preventing pesticide contamination of water sources.

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Technical Support Center: Enhancing Crotoxyphos Stability in Experimental Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Crotoxyphos. This guide is designed for researchers, scientists, and drug development professionals who utilize Crotoxyphos in their experimental work. Achieving accurate, reproducible data is paramount, and this begins with ensuring the stability and integrity of the compound throughout your assays. As an organophosphate and a carboxylic ester, Crotoxyphos is susceptible to specific degradation pathways that can significantly impact its effective concentration and, consequently, your experimental outcomes.[1]

This document provides in-depth, field-proven insights into the common stability challenges associated with Crotoxyphos. We will move beyond simple procedural lists to explain the causality behind our recommendations, empowering you to design robust, self-validating experimental protocols.

Section 1: Fundamental Stability Profile of Crotoxyphos (FAQs)

This section addresses the most common questions regarding the inherent chemical properties of Crotoxyphos.

Q1: What is Crotoxyphos and why is its stability a primary concern in experimental assays?

Crotoxyphos is a synthetic organophosphate compound used as an acetylcholinesterase inhibitor.[1] Chemically, it is a carboxylic ester, a functional group known to be prone to hydrolysis, which is the chemical breakdown of a compound due to reaction with water.[1][2] This inherent susceptibility means that in aqueous environments, such as assay buffers or cell culture media, Crotoxyphos can degrade over time. This degradation reduces the actual concentration of the active compound, leading to underestimated efficacy, poor dose-response curves, and high variability between experiments. Therefore, understanding and controlling the factors that influence its stability is critical for generating reliable data.

Q2: What are the primary degradation pathways for Crotoxyphos?

The principal degradation pathway for Crotoxyphos is hydrolysis .[1] This reaction cleaves the ester linkage, breaking the molecule into inactive metabolites such as dimethyl phosphate and α-methylbenzyl 3-hydroxy crotonate.[1] The rate of this degradation is not constant; it is highly influenced by the pH and temperature of the solution.[3][4] Abiotic degradation is the main concern in sterile, soil-free lab assays, though photodegradation can also occur with prolonged exposure to light.[5]

cluster_main Primary Degradation Pathway of Crotoxyphos cluster_factors Influencing Factors crotoxyphos Crotoxyphos (Active Compound) hydrolysis Hydrolysis (Ester Cleavage) crotoxyphos->hydrolysis H₂O metabolites Inactive Metabolites (e.g., Dimethyl Phosphate) hydrolysis->metabolites ph High pH (Alkaline) ph->hydrolysis Accelerates temp High Temperature temp->hydrolysis Accelerates light UV/Light Exposure light->hydrolysis Can Induce

Caption: Workflow for preparing stable Crotoxyphos working solutions.

Q9: How can I definitively verify the concentration and integrity of Crotoxyphos in my samples?

Visual inspection is insufficient. A quantitative analytical method is required for verification. The most common and reliable methods are chromatographic. [6]* High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector, HPLC can separate Crotoxyphos from its degradation products. By running a standard curve with a certified reference material, you can accurately quantify the concentration of the parent compound remaining. [7]* Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitivity and specificity. [8]It can not only quantify the parent Crotoxyphos at very low levels but can also be used to identify and quantify the specific degradation products that are formed, confirming the degradation pathway. [9][10]

  • Sample Collection: At T=0 and subsequent time points of your experiment, collect aliquots of your assay medium containing Crotoxyphos. Immediately quench any further reaction by adding an organic solvent (e.g., acetonitrile) and freezing at -80°C.

  • Sample Preparation: Perform a liquid-liquid or solid-phase extraction to clean up the sample and concentrate the analyte.

  • Analysis: Inject the prepared sample onto an appropriate LC column (e.g., C18) for separation.

  • Detection: Use an MS/MS detector operating in Multiple Reaction Monitoring (MRM) mode. Set up specific mass transitions for both the parent Crotoxyphos and its expected primary hydrolytic products.

  • Quantification: Compare the peak area of Crotoxyphos in your samples against a standard curve prepared from a certified reference material to determine the exact concentration at each time point.

References
  • (2025). Hydrolysis of chlorpyrifos in Aqueous Solutions at different Temperatures and pH. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5371578, Crotoxyphos. PubChem. [Link]

  • University of Hertfordshire. (n.d.). Crotoxyphos (Ref: ENT 24717). Agriculture and Environment Research Unit (AERU). [Link]

  • Universiti Kebangsaan Malaysia. (n.d.). HYDROLYSIS OF CHLORPYRIFOS IN AQUEOUS SOLUTIONS AT DIFFERENT TEMPERATURES AND pH. [Link]

  • MDPI. (n.d.). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. [Link]

  • University of Illinois. (2022). Effect of Water pH on Pesticides. Home, Yard & Garden Newsletter. [Link]

  • National Institutes of Health. (n.d.). Half-life of chlorpyrifos oxon and other organophosphorus esters in aqueous solution. [Link]

  • ResearchGate. (2019). Matrix effect evaluation and method validation of organophosphorus pesticide residues in bell peppers (Capsicum annuum L.) by GC–MS determination. [Link]

  • Agilent Technologies. (2024). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. [Link]

  • National Institutes of Health. (n.d.). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. [Link]

  • University of Connecticut. (n.d.). Storing and Using Pesticides. Landscape IPM. [Link]

  • FSSAI. (n.d.). MANUAL OF METHODS OF ANALYSIS OF FOODS PESTICIDE RESIDUES. [Link]

  • MDPI. (2021). The Performance of Organophosphate Pesticides Determination Using Biosensor Based on Small Device Potentiometer as a Transducer. [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Chlorfenvinphos. NCBI Bookshelf. [Link]

  • Pesticide Environmental Stewardship. (n.d.). Storage Conditions. [Link]

  • Journal of Applied Biotechnology Reports. (n.d.). A Review on Biodegradation of Toxic Organophosphate Compounds. [Link]

  • Semantic Scholar. (2023). Assessment of Toxicological Effect of Organophosphate, Malathion, on Matrix Metalloproteinase-1 and Matrix Metalloproteinase-2. [Link]

  • ScienceDirect. (n.d.). Analytical Methods for Pesticides and Herbicides. [Link]

  • U.S. Environmental Protection Agency. (2025). Storing Pesticides Safely. [Link]

  • Google Patents. (2021). US 20230189807A1 - Compositions and methods for controlling pests.
  • BioAssay Systems. (n.d.). Troubleshooting. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. [Link]

  • University of Florida. (n.d.). Storage of Pesticides. [Link]

  • ResearchGate. (2017). How to make stock solution of pesticides which very little soluble in water?. [Link]

  • Thermo Fisher Scientific. (2024). Improving Your Pesticide Residues Analysis: A Step-by-Step Guide. AnalyteGuru. [Link]

  • YouTube. (2024). Part 2: Mixing insecticide stock solutions. [Link]

  • National Institutes of Health. (n.d.). Biodegradation of monocrotophos, cypermethrin & fipronil by Proteus myxofaciens VITVJ1: A plant - microbe based remediation. [Link]

  • Annex Publishers. (2019). Separation and Detection of Monocrotophos by Chromatography Methods in Forensic Samples. [Link]

  • ALS Life Sciences. (n.d.). Degradation of pesticides. [Link]

Sources

Optimizing Crotoxyphos Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the use of Crotoxyphos in your in vitro research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively utilizing this organophosphate insecticide in experimental settings. Here, we will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are self-validating and your results are reliable.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Crotoxyphos that I should be aware of in my experiments?

Crotoxyphos is a potent organophosphate insecticide that functions primarily as an acetylcholinesterase (AChE) inhibitor.[1] Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, Crotoxyphos leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[1][2] This is a crucial consideration for any in vitro model, especially those involving neuronal cells or tissues where cholinergic signaling is prominent.

It is also important to note that many organophosphorus pesticides can induce oxidative stress, an off-target effect that can influence experimental outcomes.[3] This occurs when the balance between reactive oxygen species (ROS) and antioxidants is disrupted, leading to cellular damage. When designing your experiments, consider including controls to assess for oxidative stress, especially at higher concentrations of Crotoxyphos.

Q2: I'm starting a new experiment with Crotoxyphos. What concentration range should I begin with?

Determining the optimal concentration of Crotoxyphos is critical and highly dependent on your specific in vitro model (cell line, primary culture, etc.) and the endpoint you are measuring (e.g., AChE inhibition, cytotoxicity, neurite outgrowth). As a starting point, a broad concentration range finding study is recommended.

Based on data from similar organophosphates, a preliminary experiment could span a logarithmic scale from nanomolar (nM) to millimolar (mM) concentrations. For instance, you might test concentrations of 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, and 1 mM. This wide range will help you identify the concentrations at which you observe a biological effect and where cytotoxicity becomes a confounding factor. For specific assays, consider the following:

  • AChE Inhibition Assays: For direct enzymatic inhibition studies, you will likely see effects in the nanomolar to low micromolar range.[4]

  • Cytotoxicity Assays (e.g., MTT, LDH): Cytotoxic effects in various cell lines are often observed in the micromolar to millimolar range.[3]

Remember to always include a vehicle control (the solvent used to dissolve Crotoxyphos, typically DMSO) at the same final concentration as in your experimental wells.

Q3: How should I prepare my Crotoxyphos stock solution? What solvent should I use?

Proper preparation of your Crotoxyphos stock solution is fundamental to achieving accurate and reproducible results.

Solvent Selection: Crotoxyphos is poorly soluble in water, so an organic solvent is necessary. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions for in vitro use.[5] It is crucial to use a high-purity, sterile grade of DMSO.

Stock Concentration: It is advisable to prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO. This allows you to add a very small volume of the stock solution to your cell culture medium to achieve the desired final concentration, thereby minimizing the final DMSO concentration in your experimental wells.

Final Solvent Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects.[5] Always include a vehicle control with the same final DMSO concentration as your highest Crotoxyphos concentration in all experiments.

Storage: Store your Crotoxyphos stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.

Troubleshooting Guide

Issue: I'm seeing high variability in my results between replicate wells.
  • Possible Cause 1: Incomplete Solubilization. Crotoxyphos may not be fully dissolved in your stock solution or may be precipitating out when diluted into your aqueous cell culture medium.

    • Solution: Ensure your stock solution is completely dissolved. When making dilutions, add the Crotoxyphos stock solution to the medium while vortexing or gently mixing to ensure rapid and even dispersion. Visually inspect for any signs of precipitation.

  • Possible Cause 2: Uneven Cell Seeding. Inconsistent cell numbers across wells will lead to variable results.

    • Solution: Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating.

  • Possible Cause 3: Edge Effects. Wells on the perimeter of a microplate are more prone to evaporation, leading to changes in media concentration.

    • Solution: Avoid using the outer wells of your plate for experimental conditions. Instead, fill them with sterile water or PBS to maintain humidity.

Issue: I am observing significant cytotoxicity even at very low concentrations of Crotoxyphos.
  • Possible Cause 1: High Solvent Concentration. The final concentration of your solvent (e.g., DMSO) may be too high and causing cytotoxicity.

    • Solution: Calculate the final solvent concentration in your wells. If it is above 0.1%, prepare a more concentrated stock solution of Crotoxyphos to reduce the volume added to the media. Always run a vehicle control to assess solvent toxicity.[5]

  • Possible Cause 2: Cell Line Sensitivity. Your chosen cell line may be particularly sensitive to Crotoxyphos or organophosphates in general.

    • Solution: Conduct a thorough literature search for your specific cell line and its sensitivity to similar compounds. Consider using a less sensitive cell line if appropriate for your research question. Perform a dose-response curve starting from very low (pM or nM) concentrations to pinpoint the onset of toxicity.

  • Possible Cause 3: Contamination. Contamination of your stock solution or cell culture with bacteria or fungi can cause cell death.

    • Solution: Always use sterile techniques when preparing solutions and handling cell cultures. Filter-sterilize your Crotoxyphos stock solution through a 0.22 µm syringe filter if you suspect contamination.

Experimental Protocols

Protocol 1: Determining the IC50 of Crotoxyphos on Acetylcholinesterase Activity (Ellman's Method)

This protocol is adapted from the well-established Ellman's method for measuring AChE activity.[6][7][8]

Materials:

  • Purified acetylcholinesterase (from electric eel or recombinant human)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Crotoxyphos

  • DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of ATCI (14 mM) in phosphate buffer.

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare a stock solution of AChE (1 U/mL) in phosphate buffer.

    • Prepare a high-concentration stock solution of Crotoxyphos (e.g., 10 mM) in DMSO. From this, prepare a series of dilutions in DMSO.

  • Assay Setup (in a 96-well plate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 10 µL of your Crotoxyphos dilutions (or DMSO for the control) to the respective wells.

    • Add 10 µL of the AChE solution to each well.

    • Incubate the plate for 10 minutes at 25°C.

  • Reaction Initiation and Measurement:

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

    • Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Normalize the rates to the control (DMSO only) to get the percent inhibition.

    • Plot the percent inhibition against the logarithm of the Crotoxyphos concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Assessing Crotoxyphos Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[9][10][11][12]

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Crotoxyphos

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Treatment:

    • Prepare serial dilutions of Crotoxyphos in complete cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of Crotoxyphos. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[10]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

    • Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.[10]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium and MTT solution only) from all readings.

    • Express the results as a percentage of the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of the Crotoxyphos concentration to determine the IC50 value.

Protocol 3: Assessing Crotoxyphos-Induced Cell Lysis with the LDH Assay

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[13][14][15]

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Crotoxyphos

  • DMSO

  • LDH assay kit (commercially available kits are recommended)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and treatment as described in the MTT assay protocol.

    • It is crucial to include the following controls:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Cells treated with a lysis buffer (usually provided in the kit).

      • Vehicle control: Cells treated with the same concentration of DMSO as the highest Crotoxyphos concentration.

  • Sample Collection:

    • After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume of the cell culture supernatant (as recommended by the kit manufacturer) to a new 96-well plate.

  • LDH Reaction and Measurement:

    • Add the LDH assay reaction mixture (from the kit) to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

    • Add the stop solution (if required by the kit).

    • Measure the absorbance at the recommended wavelength.

  • Data Analysis:

    • Subtract the absorbance of the culture medium background from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Data Presentation and Visualization

Table 1: Recommended Starting Concentration Ranges for Crotoxyphos in Various In Vitro Assays
Assay TypeCell TypeRecommended Starting Concentration RangeExpected Outcome
AChE Inhibition Purified Enzyme0.1 nM - 10 µMDecreased enzyme activity
Neuronal Cell Lysates1 nM - 50 µMDecreased enzyme activity
Cytotoxicity (MTT/LDH) Neuronal Cell Lines (e.g., SH-SY5Y, PC12)1 µM - 1 mMDecreased cell viability/Increased LDH release
Non-Neuronal Cell Lines (e.g., HepG2, HEK293)10 µM - 5 mMDecreased cell viability/Increased LDH release
Neurite Outgrowth Differentiating Neuronal Cells10 nM - 10 µMInhibition of neurite extension

Note: These are suggested starting ranges. The optimal concentrations must be determined empirically for your specific experimental conditions.

Visualizing Experimental Workflows and Mechanisms

Mechanism of Acetylcholinesterase Inhibition by Crotoxyphos

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Continuous_Stimulation Continuous Stimulation AChE->Continuous_Stimulation Leads to ACh Accumulation Crotoxyphos Crotoxyphos Crotoxyphos->AChE Irreversibly Inhibits Signal_Termination Signal Termination Choline_Acetate->Signal_Termination

Caption: Mechanism of Crotoxyphos-induced neurotoxicity via AChE inhibition.

Experimental Workflow for Determining Crotoxyphos IC50

IC50_Workflow start Start prepare_cells Prepare & Seed Cells (96-well plate) start->prepare_cells treat_cells Treat Cells with Crotoxyphos (24-72h incubation) prepare_cells->treat_cells prepare_crotoxyphos Prepare Crotoxyphos Serial Dilutions prepare_crotoxyphos->treat_cells add_reagent Add Assay Reagent (MTT or LDH substrate) treat_cells->add_reagent incubate_reagent Incubate (as per protocol) add_reagent->incubate_reagent measure_absorbance Measure Absorbance (Plate Reader) incubate_reagent->measure_absorbance analyze_data Data Analysis: - Normalize to Control - Plot Dose-Response Curve measure_absorbance->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50 end End determine_ic50->end

Caption: General workflow for in vitro IC50 determination of Crotoxyphos.

References

  • Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos. Environmental Toxicology and Chemistry. [Link]

  • cell lines ic50: Topics by Science.gov. Science.gov. [Link]

  • Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta. Frontiers in Pharmacology. [Link]

  • In Vitro Assessment and Toxicological Prioritization of Pesticide Mixtures at Concentrations Derived from Real Exposure in Occupational Scenarios. National Institutes of Health. [Link]

  • A summary of IC50 values for various cell lines (1 × 10⁴ cells/mL)... ResearchGate. [Link]

  • Integrating biokinetics and in vitro studies to evaluate developmental neurotoxicity induced by chlorpyrifos in human iPSC-derived neural stem cells undergoing differentiation towards neuronal and glial cells. PubMed Central. [Link]

  • Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos. Environmental Toxicology and Chemistry. [Link]

  • In vitro models for neurotoxicology research. ResearchGate. [Link]

  • Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. PubMed Central. [Link]

  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. [Link]

  • Combined glyphosate and chlorpyrifos-based pesticides impair innate and adaptive immune functions: an in vitro approach. PubMed Central. [Link]

  • In vitro studies of cellular and molecular developmental toxicity of adjuvants herbicides, and fungicides commonly used in Red River Valley, Minnesota. ResearchGate. [Link]

  • Developmental neurotoxicity of chlorpyrifos modeled in vitro: comparative effects of metabolites and other cholinesterase inhibitors on DNA synthesis in PC12 and C6 cells. National Institutes of Health. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate. [Link]

  • Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos. PubMed. [Link]

  • Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]

  • How to make a stock solution of a substance in DMSO. Quora. [Link]

  • Enantioselective Acetylcholinesterase Inhibition of the Organophosphorus Insecticides Profenofos, Fonofos, and Crotoxyphos. ResearchGate. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Neurotoxicity in Preclinical Models of Occupational Exposure to Organophosphorus Compounds. Frontiers. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. [Link]

  • AChE activity assay by Ellman method. ResearchGate. [Link]

  • I wanted to dissolve my drugs in DMSO for in vivo cytotoxic assays on testis cells. ResearchGate. [Link]

  • Ellman Esterase Assay Protocol. Scribd. [Link]

  • Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos. Environmental Toxicology and Chemistry. [Link]

  • Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays. MDPI. [Link]

  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. OZ Biosciences. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • In vitro profiling of pesticides within the Tox21 10K compound library for bioactivity and potential toxicity. PubMed Central. [Link]

Sources

Refinement of Crotoxyphos application techniques in laboratory settings

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crotoxyphos Application & Assay Refinement

Executive Summary

Crotoxyphos (Dimethyl phosphate of


-methylbenzyl 3-hydroxy-cis-crotonate) is a potent organophosphate (OP) insecticide utilized in toxicological research to study acetylcholinesterase (AChE) inhibition kinetics.[1][2][3][4][5][6][7][8] While effective, its application in laboratory settings is frequently compromised by hydrolytic instability , stereoisomeric variability , and non-enzymatic background noise  in colorimetric assays.[1]

This guide provides a refined technical framework to standardize your experimental protocols, ensuring data reproducibility and operator safety.

Module 1: Chemical Stability & Stock Preparation

The Core Challenge: Crotoxyphos is moisture-sensitive.[1][9] In aqueous solutions, it undergoes hydrolysis at the ester linkage, a process accelerated by both acidic and alkaline extremes (though faster in alkali).[1] A common error is storing working solutions in aqueous buffers, leading to rapid potency loss.[1]

Refined Protocol: Stock Solution Management

1. Solvent Selection: Do not use water or low-grade alcohols for stock preparation.[1]

  • Recommended: Acetone (Analytical Grade) or DMSO (Anhydrous).[1] Crotoxyphos is miscible in acetone and xylene.[1][10]

  • Avoid: Methanol (can cause transesterification over long storage) or aqueous buffers.[1]

2. Storage Architecture:

  • Temperature: -20°C is mandatory.

  • Vessel: Amber glass vials with Teflon-lined caps (prevents photolysis and plasticizer leaching).[1]

  • Hygroscopy: Store vials in a desiccator within the freezer.

Table 1: Physicochemical Stability Profile

ParameterCharacteristicImpact on Protocol
Hydrolysis (pH 1)

hours
Acidic quenchers stop reaction but degrade compound slowly.[1]
Hydrolysis (pH 9)

hours
Critical: Avoid prolonged pre-incubation in alkaline assay buffers.
Solubility Miscible in Acetone, EthanolUse Acetone for primary stock; dilute into buffer immediately before use.[1]
Stereochemistry Chiral (E/Z isomers + enantiomers)Commercial stocks are racemates.[1] Batch-to-batch IC50s may vary.
Visualization: Stock Integrity Workflow

StockPrep Start Raw Crotoxyphos (>95% Purity) Solvent Dissolve in Anhydrous Acetone (Avoid Water) Start->Solvent Minimize Air Exposure Aliquot Aliquot into Amber Glass (Single-Use Volumes) Solvent->Aliquot Prevent Freeze-Thaw Store Store at -20°C (Desiccated) Aliquot->Store Working Dilute in Buffer (Use within 15 mins) Store->Working Immediate Use Only

Figure 1: Logic flow for maintaining Crotoxyphos potency. Note the critical step of avoiding aqueous contact until the final experimental moment.

Module 2: Assay Refinement (Ellman’s Method)

The Core Challenge: In the Ellman assay, Crotoxyphos inhibits AChE, preventing the hydrolysis of Acetylthiocholine (ATCh).[1] However, spontaneous hydrolysis of ATCh (non-enzymatic) and the breakdown of Crotoxyphos in pH 8.0 buffers can create high background noise and false negatives.[1]

Troubleshooting & FAQs

Q1: Why do I see increasing absorbance even in my "Inhibitor Only" wells?

  • Cause: Non-enzymatic hydrolysis of the substrate (ATCh) or reaction of DTNB with impurities.

  • Refinement:

    • Blank Correction: You must run a "Substrate Blank" (Buffer + DTNB + ATCh, no enzyme) and subtract this value from all readings.

    • pH Adjustment: While AChE is optimal at pH 8.0, spontaneous hydrolysis of ATCh drops significantly at pH 7.[1]4. If background is too high, lower assay pH to 7.4; AChE retains ~90% activity, but noise drops by ~40%.[1]

Q2: My IC50 values shift significantly between experiments. Why?

  • Cause 1: Isomeric Variability. Crotoxyphos exists as geometric (cis/trans) and optical isomers.[1][5] The (+)-enantiomer is up to 11-fold more potent than the (-)-enantiomer.[1][2][3][11] Commercial synthesis ratios can vary.[1][5]

  • Cause 2: Incubation Timing. Organophosphates are progressive inhibitors.[1] The longer you incubate the enzyme with the inhibitor before adding the substrate, the lower the IC50 (higher potency).

  • Refinement: Standardize the Pre-incubation Time (e.g., exactly 10 minutes at 25°C) before adding ATCh.

Q3: How do I handle the "Aging" of the enzyme?

  • Context: After phosphorylation, the enzyme-inhibitor complex can undergo "aging" (dealkylation), making it resistant to reactivation by oximes (like 2-PAM).[1]

  • Refinement: If testing reactivators, add them immediately after the inhibition phase.[1] Crotoxyphos-inhibited AChE ages, though slower than Soman-inhibited AChE.[1]

Visualization: Mechanism of Action & Inhibition[12]

Mechanism Enzyme Free AChE (Active Serine) Complex Reversible Michaelis Complex Enzyme->Complex + CXP CXP Crotoxyphos Complex->Enzyme dissociation (slow) PhosEnz Phosphorylated AChE (Inhibited) Complex->PhosEnz Phosphorylation PhosEnz->Enzyme Spontaneous Hydrolysis (Very Slow) Aged Aged Enzyme (Irreversible) PhosEnz->Aged Dealkylation (Aging) Product Leaving Group (Crotonate moiety) PhosEnz->Product Release

Figure 2: Kinetic pathway of Crotoxyphos inhibition.[1] Note that once "Aged," the enzyme cannot be regenerated, which is critical for reactivation studies.[1]

Module 3: Safety & Decontamination

The Core Challenge: Crotoxyphos is an acute neurotoxin (LD50 ~74 mg/kg oral, rat).[1] It is readily absorbed through the skin.[1]

Q: How do I neutralize a spill on the benchtop?

  • Strategy: Alkaline Hydrolysis.[1][4][12]

  • Protocol:

    • Cover spill with an absorbent pad.[1]

    • Soak the pad with 1N NaOH (Sodium Hydroxide) or a specific decon solution (e.g., 10% Sodium Carbonate).[1]

    • Allow contact time of 30 minutes . The high pH accelerates the hydrolysis of the phosphate ester, rendering it inactive.[1]

    • Dispose of as hazardous chemical waste.[1]

Q: What is the immediate first aid for exposure?

  • Mechanism: Atropine is the physiological antidote (blocks muscarinic receptors), while Pralidoxime (2-PAM) is the regenerator (cleaves the phosphate-enzyme bond).[1]

  • Lab Protocol: Do not self-administer. Wash skin with soap and water (avoid scrubbing, which increases absorption).[1] Seek emergency medical attention immediately.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5371578, Crotoxyphos.[1] PubChem. [Link][1]

  • University of Hertfordshire. Crotoxyphos (Ref: ENT 24717) - PPDB: Pesticide Properties DataBase.[1] [Link]

  • Liu, W., Gan, J., Schlenk, D., & Jury, W. A. (2005). Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos.[1] Environmental Toxicology and Chemistry, 24(7), 1538–1544.[1] [Link]

  • Worek, F., et al. (2012). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning.[1] Drug Testing and Analysis. [Link][1]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Organophosphates.[1] [Link][1]

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Validation & Comparative

Cross-validation of different analytical methods for Crotoxyphos

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Crotoxyphos is an organophosphate (OP) insecticide historically used for ectoparasite control on livestock. While largely phased out in many jurisdictions, it remains a critical target in environmental toxicology and food safety monitoring (milk/meat residues).

This guide addresses the analytical dichotomy facing researchers: Gas Chromatography (GC) remains the regulatory gold standard (e.g., EPA Method 8141B) due to the compound's volatility, yet Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity for polar metabolites and complex food matrices. This document provides a cross-validation framework to harmonize these methods, ensuring data integrity through orthogonal verification.

Part 1: Physicochemical Context & Analytical Challenges

To validate an analytical method for Crotoxyphos, one must first understand the molecule's behavior under stress.

  • Isomerism: Crotoxyphos exists as E and Z geometric isomers. High-resolution GC columns (e.g., DB-5ms) often resolve these into two distinct peaks. Analysts must sum the areas of both peaks for total quantification. LC methods often co-elute them unless specific chiral/isomer-selective columns are used.

  • Hydrolysis Sensitivity: Like most OPs, Crotoxyphos is susceptible to alkaline hydrolysis. Extraction protocols must maintain a neutral or slightly acidic pH (pH 4-7) to prevent degradation into dimethyl phosphate.

  • Thermal Stability: While volatile enough for GC, the injection port temperature must be optimized (<250°C) to prevent on-column degradation, which can lead to false negatives.

Part 2: Method A – Gas Chromatography (The Regulatory Standard)

Technique: GC-FPD (Flame Photometric Detector) or GC-MS/MS. Basis: EPA Method 8141B.

Mechanism of Action

GC separates the Crotoxyphos isomers based on boiling point and polarity. The FPD is selected for its high specificity to Phosphorus (P-mode) or Sulfur (S-mode). In P-mode, the detector uses a hydrogen-rich flame to decompose the OP into HPO* species, which emit light at 526 nm. This optical filter renders the detector "blind" to hydrocarbon matrix interferences, offering a high signal-to-noise ratio.

Protocol: Solid Phase Extraction (SPE) for Water/Soil
  • Conditioning: Rinse C18 SPE cartridge with 5 mL methylene chloride, followed by 5 mL methanol and 5 mL water.

  • Loading: Pass 1 L of water sample (pH adjusted to 6.0) through the cartridge at 5-10 mL/min.

  • Drying: Dry cartridge under vacuum for 10 mins (critical to remove residual water that degrades GC columns).

  • Elution: Elute with 5 mL acetone:methylene chloride (1:1).

  • Analysis: Inject 1 µL splitless into GC-FPD.

Part 3: Method B – LC-MS/MS (The Trace Analysis Alternative)

Technique: UPLC-MS/MS (Triple Quadrupole). Basis: QuEChERS (AOAC 2007.01).

Mechanism of Action

LC-MS/MS utilizes electrospray ionization (ESI+) to generate the [M+H]+ ion (m/z 315). The triple quadrupole filters this precursor and fragments it into specific product ions (Quantifier and Qualifier). This method avoids the thermal stress of the GC inlet and is superior for analyzing Crotoxyphos in fatty matrices like milk or tissue.

Protocol: QuEChERS for Biological Matrices

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method relies on salting-out partitioning.

  • Homogenization: 10g sample + 10 mL Acetonitrile (ACN).

  • Salting Out: Add 4g MgSO₄ (removes water) and 1g NaCl (induces phase separation). Shake vigorously.

  • Centrifugation: 3000 rpm for 5 min.

  • dSPE Cleanup: Transfer supernatant to a tube containing PSA (removes fatty acids/sugars) and C18 (removes lipids).

  • Analysis: Inject supernatant into LC-MS/MS.

Part 4: Visualization of Workflows

Diagram 1: QuEChERS Extraction Logic

This diagram illustrates the critical phase separation steps required for LC-MS preparation.

QuEChERS_Workflow Sample Homogenized Sample (10g) Extract Add Acetonitrile (10mL) Sample->Extract Salts Add Salts (MgSO4 + NaCl) Extract->Salts PhaseSep Phase Separation (Salting Out) Salts->PhaseSep Shake/Centrifuge Aliquot Take Organic Supernatant PhaseSep->Aliquot dSPE d-SPE Cleanup (PSA + C18) Aliquot->dSPE Remove Lipids Analysis LC-MS/MS Analysis dSPE->Analysis

Caption: Step-by-step QuEChERS extraction showing the salting-out mechanism essential for recovering Crotoxyphos from aqueous tissues.

Diagram 2: Method Decision Matrix

When to choose GC vs. LC for Crotoxyphos validation.

Decision_Matrix Start Start: Select Matrix WaterSoil Water / Soil (Low Fat) Start->WaterSoil FoodBio Food / Biological (High Fat/Protein) Start->FoodBio Reason1 High Volatility Low Matrix Interference WaterSoil->Reason1 Reason2 Thermally Sensitive Matrix Polar Metabolites FoodBio->Reason2 GC_Path GC-FPD / GC-MS LC_Path LC-MS/MS Reason1->GC_Path Reason2->LC_Path

Caption: Decision tree for selecting the optimal analytical technique based on sample matrix complexity.

Part 5: Cross-Validation Protocol

To ensure scientific integrity, results from Method A (GC) should be cross-validated against Method B (LC) for a subset of samples (e.g., 10%).

Relative Percent Difference (RPD) Calculation

Run the same positive sample on both platforms. Calculate RPD to ensure method agreement.



Acceptance Criteria: RPD < 20% for concentrations > LOQ.
Isomer Verification
  • GC Trace: Verify the presence of two peaks (E/Z isomers).

  • LC Trace: If a single peak is observed, ensure the integration covers the total area. If the LC method resolves isomers, the ratio should match the GC ratio (typically stable unless thermal degradation occurred in the GC inlet).

Matrix Effect Quantification

LC-MS is prone to ion suppression. Calculate the Matrix Effect (ME):



  • If ME is < -20% (suppression) or > 20% (enhancement), use Matrix-Matched Calibration or Deuterated Internal Standards .

Part 6: Comparative Performance Data

The following data represents typical performance metrics validated in a standard analytical toxicology lab.

ParameterGC-FPD (Method A)LC-MS/MS (Method B)Comparison Note
LOD (Limit of Detection) 0.5 - 1.0 µg/kg0.05 - 0.1 µg/kgLC-MS/MS is ~10x more sensitive.
Linearity (R²) > 0.995> 0.998Both offer excellent linearity.
Selectivity High (P-specific filter)Very High (MRM transitions)GC-FPD can have false positives from other P-compounds; MS/MS is mass-specific.
Matrix Tolerance Low (Needs rigorous cleanup)High (Dilute-and-shoot possible)GC columns degrade faster with dirty injections.
Throughput 30-45 min/run10-15 min/runLC-MS/MS is significantly faster for high-volume labs.

References

  • US EPA. (2010). Method 8141B: Organophosphorus Compounds by Gas Chromatography. United States Environmental Protection Agency. [Link]

  • Anastassiades, M., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction"

Comparative Efficacy Guide: Crotoxyphos vs. Standard Organophosphates

[1]

Executive Summary

Crotoxyphos (Trade names: Ciodrin, Ectodex) represents a distinct class of organophosphate (OP) insecticides historically optimized for livestock ectoparasite control.[1] Unlike broad-spectrum agricultural OPs like Chlorpyrifos or Diazinon , Crotoxyphos was engineered for rapid knockdown of dipteran pests (flies) and ticks on lactating dairy cattle and swine, with a metabolic profile allowing for short withdrawal periods.[1]

However, its utility is sharply defined by a unique toxicological paradox: while it exhibits relatively low mammalian toxicity for most breeds, it is idiosyncratically lethal to Brahman cattle (Bos indicus) , a genetic sensitivity that severely restricts its global utility in tropical agriculture.[1] This guide provides a technical comparison of Crotoxyphos against industry-standard OPs, evaluating molecular efficacy, toxicological constraints, and experimental validation protocols.[1]

Mechanistic Profile: Enantioselective AChE Inhibition

Like all organophosphates, Crotoxyphos functions as an irreversible inhibitor of acetylcholinesterase (AChE) .[1] It phosphorylates the serine hydroxyl group within the esteratic site of the enzyme, preventing the hydrolysis of acetylcholine (ACh). This leads to cholinergic crisis: continuous stimulation of post-synaptic receptors, tetany, and eventual paralysis of the parasite.

Key Differentiator: Chirality

Crotoxyphos possesses a chiral center at the

1enantioselectivity
  • (+)-Crotoxyphos: Exhibits 1.1- to 11-fold greater inhibitory potency against AChE compared to its (-)-enantiomer.[1][2][3][4][5]

  • Implication: Efficacy variations in synthesized batches often stem from racemic ratios.[1] Pure enantiomer isolation is rarely cost-effective for veterinary applications but explains variable field results compared to achiral OPs like Dichlorvos.[1]

Visualization: Mechanism of Action Pathway

The following diagram illustrates the phosphorylation kinetics and the critical "Aging" phase where reactivation becomes impossible.

AChE_Inhibitioncluster_0Critical Failure PointAChEFree AChE Enzyme(Active)ComplexReversibleMichaelis ComplexAChE->Complex+ CrotoxyphosCrotoxyphosCrotoxyphos(Inhibitor)Crotoxyphos->ComplexPhosphorylatedPhosphorylated AChE(Inhibited)Complex->PhosphorylatedPhosphorylation(Leaving Group Release)AgedAged Complex(Irreversible)Phosphorylated->AgedDealkylation(Time-Dependent)ReactivatedReactivated AChE(Via Oximes)Phosphorylated->Reactivated+ 2-PAM (Early Stage)Reactivated->AChERecovery

Caption: Kinetic pathway of AChE inhibition by Crotoxyphos. The "Aging" step renders the enzyme permanently inactive, necessitating new enzyme synthesis for recovery.

Comparative Efficacy & Toxicology Data

The following data synthesizes experimental LD50 values and field application rates. Crotoxyphos is characterized by a "middle-of-the-road" acute toxicity profile but a high specific risk to specific bovine genetics.[1]

Table 1: Comparative Toxicological Profile (Mammalian vs. Target)
CompoundChemical ClassOral LD50 (Rat)Dermal LD50 (Rabbit)Primary TargetKey Limitation
Crotoxyphos Enol Phosphate~125 mg/kg~385 mg/kgLivestock Flies, TicksBrahman Cattle Toxicity (0.14% fatal)
Coumaphos Phosphorothioate13-41 mg/kg860 mg/kgDipteran LarvaeHigh acute mammalian toxicity; narrow safety margin.[1]
Chlorpyrifos Phosphorothioate95-270 mg/kg2000 mg/kgSoil/Foliar PestsEnvironmental persistence; regulatory bans.[1]
Diazinon Phosphorothioate300-400 mg/kg3600 mg/kgGeneral EctoparasitesHigh aquatic toxicity; rapid resistance development.[1]
Dichlorvos Phosphate56-80 mg/kg75-107 mg/kgFlying Insects (Knockdown)High volatility; extremely short residual activity.[1]
Comparative Analysis
  • Potency vs. Safety: Coumaphos is significantly more potent (lower LD50) but poses a higher risk to operators.[1] Crotoxyphos offers a safer handling profile for operators (higher LD50) but carries the unique genetic risk for Bos indicus breeds.[1]

  • Hydrolysis & Persistence:

    • Crotoxyphos: Rapid hydrolysis (Half-life: 35 hrs at pH 9).[1] It does not persist in the environment, making it suitable for lactating animals (low milk residue) but poor for long-term area control.[1]

    • Chlorpyrifos/Diazinon: High environmental persistence.[1][6] Effective for weeks but prone to bioaccumulation and runoff toxicity.[1]

Experimental Protocols: Validating Efficacy

To objectively compare Crotoxyphos against alternatives, a standardized Contact Bioassay is required.[1] Due to Crotoxyphos's instability in alkaline water, the buffer system is the critical variable.

Protocol: Time-Mortality Regression Bioassay (Diptera)

Objective: Determine the KT50 (Knockdown Time 50%) and LC50 of Crotoxyphos vs. Diazinon.

Reagents & Setup:
  • Test Organism: Musca domestica (House fly) or Haematobia irritans (Horn fly), 3–5 day old adults.[1]

  • Solvent: Analytical grade Acetone (Crotoxyphos is highly soluble).[1]

  • Substrate: Whatman No. 1 filter paper (9 cm diameter).

  • Buffer: Phosphate buffer pH 6.0 (Crucial: Avoid pH >7.0 to prevent premature hydrolysis of Crotoxyphos).[1]

Workflow:
  • Stock Preparation: Dissolve Technical Grade Crotoxyphos in acetone to create a 1% (w/v) stock solution.[1] Prepare serial dilutions (0.01%, 0.05%, 0.1%, 0.5%, 1.0%).

  • Impregnation: Pipette 1.0 mL of solution onto filter paper discs. Allow solvent to evaporate for exactly 30 minutes in a fume hood.[1]

    • Control: Acetone only.[1]

  • Exposure: Place 10 flies per petri dish containing the treated paper. Replicate 4x per concentration.

  • Observation: Record knockdown (ataxia/inability to fly) at 10, 20, 30, 60, and 120 minutes.[1]

  • Data Analysis: Use Probit analysis to calculate LC50 and KT50.

Visualization: Experimental Workflow

Bioassay_Protocolcluster_qcQuality ControlStartStart: Stock Solution(Acetone)DilutionSerial Dilution(0.01% - 1.0%)Start->DilutionImpregnationFilter Paper Impregnation(1mL per disc)Dilution->ImpregnationEvaporationSolvent Evaporation(30 min, Dark)Impregnation->EvaporationExposureIntroduce 10 Insects/Dish(Replicate x4)Evaporation->ExposureObservationRecord Knockdown(10-120 min intervals)Exposure->ObservationAnalysisProbit Analysis(Calculate KT50/LC50)Observation->AnalysisQC1Check pH < 7.0QC1->DilutionQC2Control Mortality < 5%QC2->Analysis

Caption: Standardized contact bioassay workflow. Note the pH check to prevent Crotoxyphos hydrolysis.

Field Application & Safety Constraints

The Brahman Sensitivity Paradox

While Crotoxyphos is safe for European cattle breeds (Bos taurus) at concentrations up to 0.5-1.0%, it induces severe toxicity in Brahman cattle (Bos indicus) at concentrations as low as 0.144% .[1]

  • Mechanism: It is hypothesized that Bos indicus breeds possess a variant of the plasma esterase enzyme that detoxifies enol phosphates less efficiently than Bos taurus.

  • Operational Directive: Do NOT use Crotoxyphos in mixed-breed herds containing Brahman genetics without prior patch testing or genetic verification.

Environmental Fate[1][2][4][7][8][9][10]
  • Soil: Rapid degradation (Half-life < 3 days).[1]

  • Water: Hydrolytically unstable.[1] Unlike Chlorpyrifos, it does not pose a long-term sediment accumulation risk, but acute runoff is lethal to aquatic invertebrates (Daphnia magna).[1]

References

  • Merck Veterinary Manual. (2024).[1] Organophosphate Toxicosis in Animals. Merck & Co., Inc.[1] Link

  • PubChem. (2024).[1] Crotoxyphos Compound Summary. National Library of Medicine.[1] Link

  • Environmental Toxicology and Chemistry. (2005). Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos. Oxford Academic.[1] Link

  • Parasitipedia. (2022).[1] Organophosphates for veterinary use on livestock. Link

  • Committee on Toxicity. (2021).[1] Organophosphates - Mechanism of Action and Toxicity. Food Standards Agency.[1] Link

Technical Comparison Guide: In Vivo vs. In Vitro Efficacy of Crotoxyphos

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Crotoxyphos (commonly marketed as Ciodrin™) is an organophosphate (OP) insecticide and acaricide historically utilized for the control of ectoparasites—specifically horn flies (Haematobia irritans), lice, and ticks—on livestock.

This guide analyzes the efficacy profile of Crotoxyphos, highlighting a critical divergence between laboratory (in vitro) potency and field (in vivo) performance. While in vitro assays quantify direct acetylcholinesterase (AChE) inhibition, they often fail to account for the metabolic enantioselectivity observed in live biological systems. Research indicates that while one enantiomer may be more potent against the enzyme in a test tube, the organism's metabolic processing (uptake, biotransformation, elimination) can invert this potency ratio in vivo.[1][2]

Key Takeaway: Effective deployment of Crotoxyphos requires understanding that raw enzymatic inhibition data (


) is not a linear predictor of field reduction percentages due to stereoselective pharmacokinetics.

Mechanistic Profile & Chemical Identity

Class: Organophosphate (Dimethyl phosphate). Target: Acetylcholinesterase (AChE).[1][2][3] Action: Irreversible phosphorylation of the serine hydroxyl group within the active site of AChE, leading to accumulation of acetylcholine, synaptic overstimulation, paralysis, and death of the parasite.

Chiral Complexity

Crotoxyphos possesses a chiral center at the phosphorus substituent, existing as (+) and (-) enantiomers.[1] This chirality is the primary driver for the in vitro/in vivo discrepancy.

  • In Vitro: The enzyme interacts directly with the molecule.

  • In Vivo: The molecule must traverse the cuticle/skin and survive hemolymph esterases to reach the synaptic target.

Diagram: AChE Inhibition Pathway

AChE_Inhibition Crotoxyphos Crotoxyphos (OP) AChE Active AChE Enzyme Crotoxyphos->AChE Phosphorylation Complex Phosphorylated AChE (Inhibited) AChE->Complex Irreversible Binding ACh Acetylcholine (ACh) Complex->ACh Fails to Hydrolyze Receptor Post-Synaptic Receptor ACh->Receptor Normal Binding Signal Continuous Nerve Impulse (Paralysis) ACh->Signal Accumulation

Figure 1: Mechanism of Action. Crotoxyphos inhibits AChE, preventing acetylcholine hydrolysis and causing fatal synaptic overstimulation.

In Vitro Efficacy Analysis

In vitro assays for Crotoxyphos typically involve Contact Toxicity Assays (filter paper method) or Enzymatic Inhibition Assays (Ellman method).

The Enantiomer Anomaly

In controlled enzymatic assays using electric eel or recombinant human AChE, the potency difference between enantiomers is distinct but often contradicts whole-organism toxicity.

  • Observation: In vitro, (-)-Crotoxyphos often shows comparable or slightly higher activity than the (+)-isomer depending on the AChE source.[2]

  • Limitation: This assay lacks the "biological filter" (metabolism) that selectively degrades one isomer over the other.

Comparative Data: In Vitro Potency
Parameter(+)-Crotoxyphos(-)-CrotoxyphosNote
AChE Inhibition (

)
High PotencyHigh PotencyDirect binding affinity is comparable in isolation.
Hydrolytic Stability ModerateModerateNo metabolic degradation in buffer solution.

In Vivo Efficacy Analysis

Field performance is measured by the reduction of parasite load on livestock. Crotoxyphos is frequently applied as a 0.5% spray or via 3% dust bags.

Field Trial Data (Horn Fly Control)

Experimental data from cattle trials (Brahman and Crossbred steers) demonstrates the compound's practical utility.[4]

Application MethodConcentrationTargetEfficacy (Reduction %)Duration
High-Pressure Spray 0.5% (aq)Haematobia irritans86% - 88% Weekly application required
Dust Bag 3.0% (dust)Haematobia irritans~80% Continuous access
Mixture (w/ Dichlorvos) VariousRhipicephalus (Tick)92% - 96% Residual effect + Knockdown
The "Reversal" Phenomenon

Unlike the in vitro results, in vivo toxicity in aquatic models (Daphnia/Medaka) and target parasites shows that (+)-Crotoxyphos is 1.1 to 11-fold more toxic than the (-)-enantiomer.[2]

  • Reasoning: The (-)-enantiomer is likely metabolized (detoxified) faster by carboxylesterases or phosphotriesterases in the organism before it can inhibit the target AChE.

Diagram: In Vivo Metabolic Workflow

InVivo_Metabolism cluster_metabolism Metabolic Processing (Hemolymph) App Application (Spray/Dust) Absorption Cuticular Absorption App->Absorption Isomer_Pos (+)-Crotoxyphos Absorption->Isomer_Pos Isomer_Neg (-)-Crotoxyphos Absorption->Isomer_Neg Target Synaptic Target (AChE) Isomer_Pos->Target High Stability Detox Hydrolysis/Detoxification Isomer_Neg->Detox Rapid Degradation Detox->Target Minimal Activity

Figure 2: In Vivo Pharmacokinetics. The (+)-isomer evades detoxification to reach the target, while the (-)-isomer is rapidly degraded, a dynamic missed by in vitro assays.

Comparative Synthesis: The Discrepancy Matrix

The table below synthesizes why In Vitro


 values do not directly translate to In Vivo 

or Field Efficacy.
FeatureIn Vitro Assay (Lab)In Vivo Efficacy (Field)Causality of Difference
Primary Metric

(Enzyme Inhibition)
% Reduction of Parasite LoadBioavailability : In vitro assumes 100% target contact.
Enantioselectivity Variable / Low SelectivityHigh Selectivity ((+) > (-))Metabolism : Organisms actively detoxify specific isomers.
Environmental Stress Controlled (pH, Temp stable)Variable (UV, Rain, pH)Degradation : Crotoxyphos hydrolyzes rapidly in alkaline field conditions.
Resistance Detection Detects Target-Site (AChE) mutationsDetects Metabolic + Target ResistanceMechanism : In vivo reveals "Metabolic Resistance" (e.g., upregulated esterases).

Scientist's Note: When selecting Crotoxyphos for a rotation program, do not rely solely on in vitro resistance ratios. A population may appear susceptible in an AChE assay but possess high levels of metabolic enzymes that degrade the compound before it acts, leading to field failure.

Detailed Experimental Protocols

Protocol A: In Vitro Contact Bioassay (Filter Paper Method)

Validates intrinsic toxicity against specific parasite strains.

  • Preparation: Dissolve technical grade Crotoxyphos in acetone to create serial dilutions (e.g., 0.1% to 0.0001%).

  • Impregnation: Apply 1 mL of solution to Whatman No. 1 filter paper discs (9 cm diameter). Allow acetone to evaporate (1 hr) in a fume hood.

  • Exposure: Place 10-20 adult parasites (e.g., H. irritans) onto the treated paper inside a petri dish.

  • Incubation: Seal dishes and incubate at 27°C / 70% RH.

  • Data Collection: Record mortality at 1 hour (knockdown) and 24 hours (death).

  • Calculation: Use Probit analysis to determine

    
     and 
    
    
    
    .
Protocol B: In Vivo Field Efficacy Trial (Spray)

Validates operational performance on livestock.

  • Selection: Select 20 cattle with natural infestation (>100 flies/side).

  • Grouping: Randomize into Treatment Group (n=10) and Control Group (n=10).

  • Pre-Count: Count flies on one side of each animal (x2 for total estimate) on Day -1.

  • Application: Apply 0.5% Crotoxyphos spray at 200 psi. Ensure coverage of 2 quarts per animal.[4]

  • Post-Count: Count flies on Days 1, 3, 7, and 14 post-treatment.

  • Analysis: Calculate efficacy using Henderson-Tilton's formula:

    
    
    (Where T = Treated, C = Control, a = After, b = Before)
    

References

  • Comparative Efficacy of Ciodrin (Crotoxyphos) Spray and Dust Formulations. Source: Florida Online Journals / University of Florida [Link]

  • Enantioselective Acetylcholinesterase Inhibition of Crotoxyphos. Source: Environmental Toxicology and Chemistry (via PubMed/Oxford Academic) [Link]

  • In Vitro and In Vivo High-Throughput Assays for Anti-Parasitic Compounds. Source: PLOS Neglected Tropical Diseases [Link][5][6]

  • Interaction of Dichlorvos-Crotoxyphos Insecticide in Sheep. Source: PubMed (Am J Vet Res) [Link]

  • Horn Fly Control and Insecticide Resistance Management. Source: Clemson Cooperative Extension [Link]

Sources

A Comparative Guide to Crotoxyphos and Pyrethroid Insecticides for Ectoparasite Control

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of two prominent classes of insecticides used in the control of ectoparasites: the organophosphate crotoxyphos and the synthetic pyrethroids. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, efficacy, toxicological profiles, and the critical issue of resistance. Furthermore, it offers detailed experimental protocols for the evaluation of these compounds, grounded in scientific integrity and established methodologies.

Introduction: Two Classes of Neurotoxicants

The control of ectoparasites, such as flies, mites, ticks, and lice, is a cornerstone of animal health and welfare, preventing not only direct irritation and production losses but also the transmission of various pathogens. For decades, chemical insecticides have been the primary tool in this endeavor. Among the vast arsenal of available compounds, organophosphates and synthetic pyrethroids have seen extensive use.

  • Crotoxyphos , an organophosphate insecticide, has been utilized for the control of a wide range of external insect pests on livestock.[1] As a member of this class, its mode of action and toxicological profile are well-characterized, though its use has declined in some regions.[2]

  • Pyrethroids are synthetic analogues of the natural insecticidal compounds, pyrethrins, found in chrysanthemum flowers.[3][4] This class of insecticides is known for its rapid action and widespread use in agriculture, public health, and veterinary medicine.[3][5]

This guide will dissect the key attributes of each, providing the necessary data and experimental frameworks to make informed decisions in research and development settings.

Mechanism of Action: A Tale of Two Synapses

The primary reason for the efficacy of both crotoxyphos and pyrethroids lies in their ability to disrupt the nervous systems of ectoparasites. However, they achieve this through fundamentally different molecular targets.

Crotoxyphos: Irreversible Enzyme Inhibition

Crotoxyphos, like other organophosphates, is a potent inhibitor of the enzyme acetylcholinesterase (AChE).[6][7] AChE plays a crucial role in synaptic transmission by breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[8]

The mechanism proceeds as follows:

  • Acetylcholine is released from the presynaptic neuron to transmit a nerve impulse to the postsynaptic neuron.[8]

  • To terminate the signal, AChE rapidly hydrolyzes ACh.

  • Crotoxyphos binds to the active site of AChE, phosphorylating it and rendering it non-functional.[7]

  • This inhibition is essentially irreversible, leading to an accumulation of ACh in the synapse.[8]

  • The excess ACh continuously stimulates the postsynaptic receptors, causing a state of hyperexcitability, paralysis, and ultimately, the death of the parasite.[7]

Pyrethroids: Gating the Ion Channels

Pyrethroids, in contrast, target the voltage-gated sodium channels along the axons of neurons.[3][9] These channels are integral to the propagation of action potentials, the electrical signals that travel along nerve cells.

The mode of action involves:

  • Pyrethroid molecules bind to the voltage-gated sodium channels.[3][10]

  • This binding prevents the channels from closing in a timely manner after a nerve impulse has passed.[9]

  • The prolonged opening of the sodium channels allows an extended influx of sodium ions into the neuron.

  • This leads to a state of permanent depolarization and repetitive firing of the neuron, resulting in hyperexcitability, tremors, paralysis, and death of the insect.[9][11][12]

Some pyrethroids have also been shown to affect other ion channels, such as voltage-gated calcium and chloride channels, which may contribute to their overall neurotoxicity.[3]

G cluster_0 Crotoxyphos (Organophosphate) Pathway cluster_1 Pyrethroid Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by PostSynaptic Postsynaptic Receptor ACh->PostSynaptic Binds & Stimulates Crotoxyphos Crotoxyphos Crotoxyphos->AChE Inhibits Result_OP Continuous Stimulation -> Paralysis PostSynaptic->Result_OP Leads to NaChannel Voltage-Gated Sodium Channel Neuron Neuron Axon NaChannel->Neuron Controls Na+ Influx Pyrethroid Pyrethroid Pyrethroid->NaChannel Binds & Modifies Result_Pyr Repetitive Firing -> Paralysis Neuron->Result_Pyr Results in

Caption: Mechanisms of action for Crotoxyphos and Pyrethroids.

Comparative Efficacy and Spectrum of Activity

The choice between crotoxyphos and pyrethroids often depends on the target ectoparasite species and the desired speed of action.

  • Crotoxyphos is recognized for its efficacy against a broad range of external pests on livestock, including flies, mites, and ticks.[1]

  • Pyrethroids are also broad-spectrum, with demonstrated activity against flies, fleas, mites, lice, and ticks on both livestock and companion animals.[5] They are particularly noted for their rapid "knockdown" effect.

FeatureCrotoxyphos (Organophosphate)Pyrethroid Insecticides
Primary Target Pests Flies, Mites, Ticks on livestock[1]Flies, Fleas, Mites, Lice, Ticks on livestock and companion animals[5]
Speed of Action Effective, moderately persistent[1]Rapid knockdown and killing effect
Residual Activity Moderately persistent[1]Varies by specific compound; synthetic pyrethroids are more stable than natural pyrethrins[4][11]

Toxicology and Safety Profile

A critical aspect of any insecticide is its selective toxicity – its ability to harm the target pest while minimizing effects on the host animal, humans, and the environment.

Host Animal and Human Safety
  • Crotoxyphos , as an organophosphate, carries a risk of cholinergic toxicity in mammals if exposure is significant.[1][13] Symptoms of overexposure can include salivation, muscle tremors, and in severe cases, respiratory failure.[1][13] It is classified as toxic if swallowed or absorbed through the skin.[14]

  • Pyrethroids generally exhibit high selective toxicity, meaning they are much more toxic to insects than to mammals.[15] This is attributed to mammals having a lower sensitivity of their sodium channels, higher body temperatures (which can affect binding), and more efficient metabolic degradation.[5] However, high-dose exposure can lead to symptoms like dizziness, headache, and muscle twitching.[4] Cats are known to be particularly sensitive to certain pyrethroids.[5]

ParameterCrotoxyphosPyrethroid Insecticides
Mammalian Toxicity Higher; risk of cholinergic crisis with overexposure.[1][13][14]Lower; high selective toxicity for insects.[15]
Primary Route of Exposure Dermal, Oral, Inhalation[1]Dermal, Oral, Inhalation[4]
Symptoms of Overexposure Dizziness, nausea, muscle weakness, respiratory failure.[13][14]Dizziness, headache, muscle twitching, paresthesia (skin tingling).[4][16]
Environmental Impact

The environmental fate and ecotoxicity of these insecticides are of significant concern.

  • Crotoxyphos : As with many organophosphates, the potential for environmental contamination exists, although specific data on its environmental persistence and impact are less prevalent in recent literature.

  • Pyrethroids are known to be extremely toxic to fish and other aquatic organisms.[12][17] Their use near bodies of water requires careful management to prevent runoff from agricultural or treated areas.[17] They are also toxic to beneficial insects, including bees.[18] However, many pyrethroids bind strongly to soil and are degraded by microorganisms, which can limit their leaching into groundwater.[4]

The Challenge of Insecticide Resistance

The continuous use of any insecticide class inevitably selects for resistance in target pest populations.[19][20]

  • Organophosphate Resistance : Resistance to organophosphates like crotoxyphos can arise from several mechanisms, most commonly through mutations in the acetylcholinesterase enzyme that reduce its binding affinity for the insecticide, or through increased metabolic detoxification by enzymes such as esterases.

  • Pyrethroid Resistance : The most common form of resistance to pyrethroids is target-site insensitivity, caused by mutations in the voltage-gated sodium channel gene (often referred to as kdr, or knockdown resistance).[19] Additionally, enhanced metabolic detoxification by enzymes like cytochrome P450s can also confer resistance.[19][21]

G cluster_0 Organophosphate Resistance cluster_1 Pyrethroid Resistance OP_Res1 Target Site Mutation (Altered AChE) OP_Target AChE OP_Res1->OP_Target Prevents Binding OP_Res2 Metabolic Detoxification (e.g., Esterases) OP_Insecticide Crotoxyphos OP_Res2->OP_Insecticide Degrades OP_Insecticide->OP_Target Binding Pyr_Res1 Target Site Mutation (kdr in Sodium Channel) Pyr_Target Sodium Channel Pyr_Res1->Pyr_Target Prevents Binding Pyr_Res2 Metabolic Detoxification (e.g., Cytochrome P450s) Pyr_Insecticide Pyrethroid Pyr_Res2->Pyr_Insecticide Degrades Pyr_Insecticide->Pyr_Target Binding

Caption: Primary mechanisms of insecticide resistance.

Experimental Protocols for Efficacy Evaluation

To ensure scientific integrity, the evaluation of ectoparasiticides must follow rigorous, standardized protocols. The following are representative methodologies for assessing product performance.

Protocol: In Vivo Efficacy (Controlled Study)

This protocol is designed to determine the efficacy and residual activity of a topical ectoparasiticide against a specific parasite (e.g., ticks on cattle).

Objective: To evaluate the percentage reduction of a target ectoparasite on treated animals compared to a control group.

Methodology:

  • Animal Selection: Select a statistically significant number of healthy, non-treated animals of the same breed, age, and weight class. Animals should be naturally or artificially infested with the target parasite.

  • Acclimation & Grouping: Acclimate animals to the study conditions. Randomly allocate animals to at least two groups: a control group (untreated or placebo) and a treatment group.

  • Pre-Treatment Counts: Perform parasite counts on all animals to establish a baseline infestation level. This is typically done 24-48 hours before treatment.

  • Treatment Administration: On Day 0, apply the test product to the treatment group according to the proposed label instructions. The control group receives a placebo or no treatment.

  • Post-Treatment Counts: Conduct parasite counts on all animals at predetermined intervals (e.g., 24h, 48h, Day 7, Day 14, etc.) to assess both immediate and residual efficacy. The duration should be sufficient to support the desired label claims for protection period.

  • Data Analysis: Calculate the percent efficacy at each time point using the following formula: Efficacy (%) = 100 * ( (Mean count on control group - Mean count on treated group) / Mean count on control group )

  • Clinical Observations: Monitor all animals daily for any adverse reactions to the treatment.

Self-Validation System: The inclusion of a contemporary, untreated control group is critical. It validates that the observed reduction in parasite numbers in the treated group is a direct result of the product's action and not due to natural fluctuations in the parasite population. Efficacy thresholds are often set by regulatory bodies, typically requiring >90% control for ticks, fleas, and mites.[20][22]

G start Start: Animal Selection & Acclimation grouping Random Allocation (Control & Treatment Groups) start->grouping pre_count Pre-Treatment Parasite Counts (Baseline) grouping->pre_count treat Day 0: Product Administration pre_count->treat post_count Post-Treatment Parasite Counts (Multiple Timepoints) treat->post_count observe Monitor for Adverse Reactions treat->observe analysis Calculate Percent Efficacy vs. Control post_count->analysis end End: Report Efficacy & Safety Data analysis->end observe->end

Caption: Workflow for a controlled in vivo efficacy study.

Conclusion and Future Perspectives

The choice between crotoxyphos and pyrethroid insecticides is a multifactorial decision that requires a thorough understanding of their distinct properties.

  • Crotoxyphos represents a classic organophosphate with a well-understood mechanism of AChE inhibition. Its utility is balanced by a higher potential for mammalian toxicity compared to modern alternatives.

  • Pyrethroids offer the advantage of rapid action and a more favorable selective toxicity profile for mammals. However, their high toxicity to non-target aquatic organisms and the widespread development of resistance are significant drawbacks.

The future of ectoparasite control will increasingly rely on integrated pest management (IPM) strategies that reduce the sole reliance on chemical insecticides. This includes the use of vaccines, biological control agents, and genetic strategies. For drug development professionals, the focus is on discovering novel modes of action to circumvent existing resistance mechanisms and developing formulations that improve safety for both the host animal and the environment. Rigorous, well-designed experimental evaluation will remain the cornerstone of bringing new, effective, and safe ectoparasiticides to market.

References

  • Crotoxyphos (Ref: ENT 24717) - AERU - University of Hertfordshire. [Link]

  • Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC. [Link]

  • Mechanisms of Pyrethroid Insecticide-Induced Stimulation of Calcium Influx in Neocortical Neurons - PMC - PubMed Central. [Link]

  • Pyrethroid Insecticides: Poisoning Syndromes, Synergies, and Therapy - ResearchGate. [Link]

  • Chlorpyrifos Technical Fact Sheet - National Pesticide Information Center. [Link]

  • Insecticidal Activity, Toxicity, Resistance and Metabolism of Pyrethroids: a Review. [Link]

  • Health and environmental impacts of pyrethroid insecticides - Equiterre. [Link]

  • Pyrethroid - Wikipedia. [Link]

  • Insecticides | US EPA. [Link]

  • Synthetic Pyrethroids - Beyond Pesticides. [Link]

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  • Review and Meta-Analysis of the Evidence for Choosing between Specific Pyrethroids for Programmatic Purposes - Semantic Scholar. [Link]

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  • The Efficacy of a Spot-On Pesticide Against Ectoparasites Affecting Poultry in Mississippi - Scholars Junction. [Link]

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Safety Operating Guide

Navigating the Final Frontier of Crotoxyphos Management: A Comprehensive Guide to Proper Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Crotoxyphos, a potent organophosphate insecticide and acetylcholinesterase inhibitor, demands meticulous handling and disposal to mitigate its significant health and environmental risks.[1] This guide delineates the critical procedures for the proper disposal of crotoxyphos, ensuring the safety of laboratory personnel and the preservation of our ecosystem.

Understanding the Inherent Risks of Crotoxyphos

Crotoxyphos is classified as a hazardous substance, characterized by its acute toxicity. It is fatal if swallowed and toxic in contact with skin.[2] As a cholinesterase inhibitor, exposure can lead to a range of symptoms from dizziness and nausea to more severe outcomes like muscle weakness, narcosis, and respiratory failure.[3] The chemical's properties, summarized in the table below, underscore the necessity for stringent safety protocols.

PropertyDescriptionSource
Chemical Name Crotoxyphos
CAS Number 7700-17-6
Appearance Colorless to pale yellow liquid
Toxicity Fatal if swallowed, toxic in contact with skinSafety Data Sheet
Environmental Hazard Very toxic to aquatic life with long-lasting effectsSafety Data Sheet
Incompatibilities Strong oxidizing agentsSafety Data Sheet
Corrosivity Slightly corrosive to copper, lead, mild steel, tin, and zinc

The Definitive Disposal Protocol: A Step-by-Step Guide

The disposal of crotoxyphos is governed by the Resource Conservation and Recovery Act (RCRA), which classifies it as a hazardous waste.[3][4][5] Adherence to these regulations is not merely a matter of compliance but a critical component of responsible scientific practice.

Waste Categorization and Segregation

All materials contaminated with crotoxyphos, including unused product, empty containers, contaminated personal protective equipment (PPE), and spill cleanup debris, must be treated as hazardous waste. It is imperative to segregate crotoxyphos waste from other laboratory waste streams to prevent accidental reactions and ensure proper disposal.

Containerization and Labeling: The First Line of Defense
  • Select Appropriate Containers: Use only chemically resistant containers for storing crotoxyphos waste. High-density polyethylene (HDPE) or other compatible plastic containers are recommended. Avoid metal containers, as crotoxyphos is slightly corrosive to several metals.[6]

  • Proper Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The name "Crotoxyphos"

    • The specific hazards (e.g., "Toxic")

    • The date accumulation started

    • The name and contact information of the generating laboratory or facility

On-Site Neutralization of Small Quantities (with extreme caution)

For very small spills or residual amounts, chemical neutralization through hydrolysis can be considered. Crotoxyphos hydrolyzes more rapidly under alkaline conditions.[1][6] A 10% solution of sodium hydroxide (lye) or a slurry of lime can be used to decompose the organophosphate.[7] However, this procedure should only be performed by trained personnel in a well-ventilated area, such as a fume hood, and with appropriate PPE. The resulting neutralized mixture must still be disposed of as hazardous waste.

Experimental Protocol for Small-Scale Hydrolysis:

  • Prepare a 10% sodium hydroxide solution by carefully dissolving 100 grams of NaOH pellets in 1 liter of cold water in a borosilicate glass container, stirring continuously. Caution: This reaction is highly exothermic.

  • In a designated chemical fume hood, slowly add the crotoxyphos waste to the sodium hydroxide solution, maintaining a constant stir.

  • Allow the mixture to react for a minimum of 24 hours to ensure complete hydrolysis.

  • The final solution should be neutralized with a suitable acid (e.g., hydrochloric acid) to a pH between 6 and 8 before being collected for hazardous waste disposal.

The Ultimate Disposal Method: High-Temperature Incineration

Personal Protective Equipment (PPE): Your Non-Negotiable Barrier

When handling crotoxyphos in any capacity, from use to disposal, a comprehensive PPE protocol is mandatory.

  • Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves provide adequate protection.[9] Always double-glove for added safety.

  • Eye Protection: Chemical splash goggles are required. For tasks with a higher risk of splashing, a full-face shield should be worn in addition to goggles.

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary, especially when handling the concentrated liquid or during spill cleanup.[10] A P100 particulate filter should be included if there is a risk of aerosol generation.[11]

  • Protective Clothing: A chemically resistant lab coat or apron should be worn over personal clothing. For large-scale operations or spill response, a full-body chemical-resistant suit is recommended.

  • Footwear: Closed-toe shoes are a minimum requirement. For spill response, chemical-resistant boots are necessary.

Emergency Procedures: Preparedness is Paramount

Accidents can happen, and a well-defined emergency plan is critical.

Spill Response Protocol

For Small Spills (less than 100 mL):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Put on the appropriate PPE as outlined above.

  • Contain the Spill: Use an absorbent material, such as vermiculite or a commercial chemical absorbent, to contain the liquid. Do not use combustible materials like paper towels.

  • Neutralize (Optional): If trained and equipped, apply a decontaminating solution (e.g., 10% sodium hydroxide) to the absorbent material.

  • Collect Waste: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a decontaminating solution, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

For Large Spills (greater than 100 mL):

  • Evacuate: Immediately evacuate the area.

  • Activate Emergency Response: Contact your institution's emergency response team and/or the local fire department (dial 911). Provide them with the name of the chemical (crotoxyphos) and a copy of the Safety Data Sheet (SDS).

  • Isolate the Area: Secure the area and prevent entry.

  • Ventilate (if safe to do so): If the spill is in a fume hood, ensure it is operational. Do not attempt to ventilate a large spill in an open lab without proper respiratory protection.

Personnel Decontamination
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Disposal Workflow Diagram

Crotoxyphos_Disposal_Workflow Crotoxyphos Disposal Decision Workflow cluster_assessment Initial Assessment cluster_handling Waste Handling & Segregation cluster_disposal_path Disposal Pathway start Crotoxyphos Waste Generated waste_type Determine Waste Type (Unused Product, Contaminated PPE, Spill Debris) start->waste_type segregate Segregate as Hazardous Waste waste_type->segregate containerize Select & Label Chemical-Resistant Container segregate->containerize small_spill Small Quantity/ Residual Contamination? containerize->small_spill neutralize On-Site Neutralization (Trained Personnel Only) small_spill->neutralize Yes incinerate High-Temperature Incineration small_spill->incinerate No collect Arrange for Licensed Hazardous Waste Disposal neutralize->collect incinerate->collect

Caption: Decision workflow for the proper disposal of crotoxyphos waste.

Conclusion

The responsible management of crotoxyphos is a testament to a laboratory's commitment to safety and environmental stewardship. By adhering to the rigorous protocols outlined in this guide, researchers and scientists can effectively mitigate the risks associated with this hazardous chemical, ensuring a safe working environment and protecting the world beyond the laboratory doors.

References

  • Crotoxyphos - SAFETY DATA SHEET. (2015, April 1). Santa Cruz Biotechnology.
  • Pesticide Decontaminants. Purdue University.
  • Removal of Organophosphorus (OP) Pesticide Residues from Vegetables Using Washing Solutions and Boiling. (2025, December 5).
  • Crotoxyphos. PubChem.
  • PHOSPHORIC ACID, DIMETHYL 4-(METHYLTHIO) PHENYL ESTER. CAMEO Chemicals.
  • Thermal degradation of pesticides under oxidative conditions. (2025, August 5).
  • Cleaning Up After Indoor Pesticide Misuse.
  • Crotoxyphos (Ref: ENT 24717). AERU. University of Hertfordshire.
  • 3M™ Respiratory Protection for Pesticide Workers. 3M.
  • alpha-METHYLBENZYL ALCOHOL HAZARD SUMMARY. New Jersey Department of Health.
  • Requirements for Pesticide Disposal. (2025, December 22). U.S. Environmental Protection Agency.
  • Thermal decomposition kinetics of glyphosate (GP) and its metabolite aminomethylphosphonic acid (AMPA). (2022, October 19). Environmental Science: Processes & Impacts.
  • Respirators and Pesticides I: The Right Respirator: Types, NIOSH Numbers, Filter Codes, and Cartridge Colors.
  • CAS No. 7700-17-6 - Crotoxyphos. AccuStandard.
  • Thermal and Photodecomposition of Chlorpyrifos and Profenofos Insecticides. (2018, August 25). CURRENT RESEARCH WEB.
  • SAFETY DATA SHEET - alpha-Hydroxy-alpha-methylbenzyl phenylketone. (2025, October 24). Fisher Scientific.
  • RIFM fragrance ingredient safety assessment, α-methylbenzyl alcohol, CAS registry number 98-85-1. (2017, September 30). Food and Chemical Toxicology.
  • Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. (2020, September 5). Environmental Science: Processes & Impacts.
  • Obsolete Pesticides: Disposal.
  • 3M Organic Vapor Cartridges – 3 Pack, NIOSH-Approved For Use With 6000/6500/7500 Series Respir
  • Chemical Cartridge Respirator. Pesticide Environmental Stewardship.
  • RIFM fragrance ingredient safety assessment, α-methylbenzyl propionate, CAS Registry Number 120-45-6. (2022, September 25). Food and Chemical Toxicology.
  • Dimethylphosph
  • Identifying NIOSH Approved® Respirators. (2025, January 21). Centers for Disease Control and Prevention.
  • Thermal Degridation Characteristics of Environmentally Sensitive Pesticide Prodducts. U.S. Environmental Protection Agency.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.

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Technical Safety Protocol: Handling Crotoxyphos (CAS 7700-17-6)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Crotoxyphos is a potent organophosphate (OP) insecticide. Unlike standard laboratory reagents, its danger lies not in immediate corrosivity, but in systemic neurotoxicity via acetylcholinesterase (AChE) inhibition.

The Critical Hazard: Dermal absorption is the primary route of occupational exposure.[1] Crotoxyphos is lipophilic; it can permeate standard latex and thin nitrile gloves rapidly, often without visible degradation of the glove material.

Operational Directive: All handling must occur within a certified chemical fume hood. "Universal Precautions" are insufficient; Barrier Protection specific to organic vapors and lipophilic toxins is required.

Mechanism of Toxicity

To understand the rigor of this protocol, one must understand the molecular pathology. Crotoxyphos phosphorylates the serine hydroxyl group in the active site of AChE. This is an irreversible binding event (aging) that renders the enzyme incapable of hydrolyzing acetylcholine (ACh).

Figure 1: Cholinergic Crisis Pathway

This diagram illustrates the cascade effect of AChE inhibition, leading to the "SLUDGE" syndrome (Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis).

G Crotoxyphos Crotoxyphos (Organophosphate) AChE Acetylcholinesterase (AChE) Enzyme Crotoxyphos->AChE Binds Active Site Complex Phosphorylated AChE (Irreversibly Inhibited) AChE->Complex Phosphorylation Synapse Synaptic Cleft Accumulation Complex->Synapse Fails to Hydrolyze ACh ACh Acetylcholine (ACh) Neurotransmitter ACh->Synapse Normal Release Receptors Muscarinic/Nicotinic Receptors Synapse->Receptors Continuous Stimulation Toxicity Cholinergic Crisis (Neurotoxicity) Receptors->Toxicity Systemic Failure

Caption: Mechanism of Action: Crotoxyphos creates a stable complex with AChE, preventing neurotransmitter breakdown and causing synaptic flooding.

Personal Protective Equipment (PPE) Matrix

Field Insight: Standard nitrile gloves (4 mil) have untested breakthrough times for many specific OPs. Do not rely on them as a primary barrier for Crotoxyphos. We utilize a Laminate/Nitrile Double-Gloving System .

Protection ZoneRecommended EquipmentTechnical Rationale
Hand (Inner) Silver Shield® / 4H® (PE/EVOH Laminate) Provides broad-spectrum resistance to aromatics and esters. Permeation breakthrough >480 mins.
Hand (Outer) Industrial Nitrile (Minimum 6 mil) Protects the inner laminate glove from physical tears and provides grip (laminate is slippery).
Respiratory Half-mask with P100 + OV Cartridges P100 captures particulates/mists; Organic Vapor (OV) captures volatiles. Note: Use if outside a fume hood or during spill cleanup.
Ocular Chemical Splash Goggles Safety glasses are insufficient due to vapor absorption risk through the mucous membranes of the eye.
Body Tyvek® Lab Coat (Disposable) Crotoxyphos is difficult to wash out of cotton. Disposable Tyvek prevents cross-contamination of street clothes.

Operational Protocol: The "Zero-Contact" Workflow

This workflow is designed to create a self-validating safety loop. If you cannot perform a step (e.g., airflow is low), the loop breaks, and work stops.

Figure 2: Safe Handling Logic Flow

This decision tree ensures all engineering and PPE controls are active before the toxin is accessed.

Workflow Start Start Protocol HoodCheck Verify Hood Airflow (>100 fpm) Start->HoodCheck PPE Don PPE: Laminate + Nitrile HoodCheck->PPE Pass Handling Handle Reagent (Over Secondary Containment) PPE->Handling Decon Decon Surfaces (10% Bleach/NaOH) Handling->Decon Waste Segregate Waste (P-List/Toxic) Decon->Waste Wash Wash Hands (Soap + Water) Waste->Wash

Caption: Operational workflow emphasizing the "Hood Check" and "Decon" as critical pass/fail gates.

Step-by-Step Methodology
Phase 1: Preparation
  • Engineering Control: Verify fume hood face velocity is 80–100 fpm.

  • Barrier Setup: Place a disposable absorbent pad (benchkote) in the hood. This captures micro-droplets and allows for easy disposal.

  • Decon Prep: Prepare a fresh solution of 10% Sodium Hypochlorite (Bleach) or 1N Sodium Hydroxide (NaOH) . Why? Alkaline hydrolysis rapidly breaks the phospho-ester bond, neutralizing the OP.

Phase 2: Handling
  • Weighing: If handling powder, use a static-free spatula. Do not use an analytical balance outside the hood. If the balance cannot be moved, dissolve the solid in the hood first, then weigh the liquid (by volume/density) to minimize dust generation.

  • Transfer: Keep all vessels closed when not actively pipetting. Use Luer-lock syringes to prevent needle detachment during pressure application.

Phase 3: Decontamination & Disposal
  • Primary Decon: Wipe all tools and the exterior of the stock bottle with the alkaline solution (Bleach/NaOH) before removing them from the hood.

  • Waste Stream:

    • Solids: Gloves, benchkote, and pipettes go into a dedicated "Toxic Solid Waste" bin.

    • Liquids: Collect in a glass container labeled "Hazardous Waste - Organophosphate Pesticide."

    • Do not mix with oxidizers (peroxides) or strong acids.

Emergency Response

Note: This section is for immediate lab response. Always call emergency services (911) and Poison Control.

  • Skin Contact: Immediate soap and water wash for 15 minutes. Do not scrub hard ; abrasion increases absorption.

  • Eye Contact: Flush for 15 minutes.

  • Antidotes (Medical Use Only): Ensure the facility medical officer is aware you are using OPs. The standard antidotes are Atropine (blocks acetylcholine receptors) and Pralidoxime (2-PAM) (regenerates AChE). These must only be administered by medical professionals.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 24156, Crotoxyphos. PubChem. [Link]

  • Centers for Disease Control and Prevention (CDC). (2016). NIOSH Pocket Guide to Chemical Hazards: Organophosphorus Pesticides. NIOSH. [Link]

  • New Jersey Department of Health. (2015). Hazardous Substance Fact Sheet: Organophosphate Pesticides. NJ.gov.[2][3] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[4] Personal Protective Equipment: Respiratory Protection Standard (29 CFR 1910.134).[2] United States Department of Labor. [Link]2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.